ACT-1016-0707
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H23ClN4O4S |
|---|---|
Molekulargewicht |
438.9 g/mol |
IUPAC-Name |
N-(6-chloro-4-methoxy-3-pyridinyl)-3-(2-propan-2-ylphenyl)-1-sulfamoylazetidine-3-carboxamide |
InChI |
InChI=1S/C19H23ClN4O4S/c1-12(2)13-6-4-5-7-14(13)19(10-24(11-19)29(21,26)27)18(25)23-15-9-22-17(20)8-16(15)28-3/h4-9,12H,10-11H2,1-3H3,(H,23,25)(H2,21,26,27) |
InChI-Schlüssel |
UHFBJBPMIVQTBG-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ACT-1016-0707: A Deep Dive into its Mechanism of Action in Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary fibrosis is a devastating chronic lung disease characterized by the progressive scarring of lung tissue, leading to a decline in respiratory function. A key player in the pathogenesis of this disease is the lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA receptor 1 (LPA1).[1][2] ACT-1016-0707 is a novel, orally active, and selective LPA1 receptor antagonist that has shown significant promise in preclinical models of pulmonary fibrosis.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways, and summarizing the key preclinical data.
Core Mechanism of Action: Insurmountable Antagonism of LPA1
This compound functions as a potent and selective antagonist of the LPA1 receptor.[1][3][4] A distinguishing feature of this molecule is its insurmountable antagonism, characterized by slow off-rate kinetics.[1][2] This means that this compound binds to the LPA1 receptor in a sustained manner, leading to a durable inhibition of LPA1 signaling even when high concentrations of the natural ligand, LPA, are present.[1] This property is believed to translate into a more robust and sustained therapeutic effect compared to surmountable antagonists.[1]
The primary mechanism of this compound in mitigating pulmonary fibrosis is the blockade of the pro-fibrotic and pro-inflammatory signaling cascades initiated by the binding of LPA to LPA1 on various cell types in the lung, including fibroblasts and epithelial cells.[1][2]
Signaling Pathways Modulated by this compound
The binding of LPA to its receptor, LPA1, a G protein-coupled receptor (GPCR), activates several downstream signaling pathways that are central to the development of fibrosis. This compound blocks these downstream effects.
LPA1 Downstream Signaling and its Inhibition by this compound
LPA1 activation by LPA triggers a cascade of intracellular events by coupling to heterotrimeric G proteins, primarily Gα12/13 and Gαq/11. The inhibition of these pathways by this compound is depicted in the following diagram.
Potential for LPA2-Mediated TGF-β Activation
A noteworthy consideration in the mechanism of LPA receptor antagonists is the potential for signaling through other LPA receptor subtypes. Specifically, LPA signaling via the LPA2 receptor has been implicated in the activation of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[5] The selective blockade of LPA1 by this compound could theoretically lead to an accumulation of LPA, which may then activate LPA2.[5] This potential pathway is an important area for further research.
Preclinical Efficacy Data
This compound has demonstrated significant anti-fibrotic and anti-inflammatory effects in various preclinical models.
In Vitro Activity
The potency of this compound has been quantified in cellular assays.
| Assay | Cell Line | Parameter | Value | Reference |
| Tango Assay | U2OS | IC50 for hLPA1 | 3.1 nM | [4] |
In Vivo Efficacy in the Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
This compound has been evaluated in the well-established bleomycin-induced model of pulmonary fibrosis in mice. While specific quantitative data from the primary publication requires access to the full text, the available information indicates a significant reduction in markers of fibrosis.[1][5] However, it is noted that in one study, this compound did not statistically improve Forced Vital Capacity (FVC) in mice.[5]
Experimental Protocols
The following provides a generalized overview of the key experimental models used to characterize the mechanism of action of this compound.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This is the most widely used in vivo model to study pulmonary fibrosis and to evaluate the efficacy of potential therapeutics.
Key Methodological Considerations:
-
Bleomycin Administration: A single intratracheal instillation of bleomycin is typically used to induce lung injury and subsequent fibrosis.
-
Treatment Schedule: this compound has been administered prophylactically (before bleomycin) in some studies.[5] Therapeutic administration (after the onset of fibrosis) is a critical next step to mimic the clinical setting.
-
Endpoint Analysis: Lungs are typically harvested at specific time points (e.g., 14 or 21 days) post-bleomycin administration for various analyses, including:
-
Histopathology: To assess the extent of fibrosis using scoring systems like the Ashcroft score.
-
Collagen Quantification: To measure the amount of collagen deposition in the lung tissue.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: To assess inflammation by measuring total and differential cell counts, as well as cytokine levels.
-
Gene Expression: To measure the expression of pro-fibrotic and pro-inflammatory genes.
-
In Vitro Fibroblast Assays
Primary human lung fibroblasts are used to assess the direct anti-fibrotic effects of this compound.
Common Assays Include:
-
Cell Proliferation Assays: To determine the effect of the compound on LPA-induced fibroblast proliferation.
-
Chemotaxis Assays (e.g., Boyden Chamber): To evaluate the ability of the compound to block LPA-induced fibroblast migration.
-
Extracellular Matrix (ECM) Deposition Assays: To measure the effect of the compound on the production of ECM proteins like collagen and fibronectin.
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of pulmonary fibrosis, with a well-defined mechanism of action centered on the insurmountable antagonism of the LPA1 receptor. Its ability to potently inhibit LPA1 signaling translates to significant anti-fibrotic and anti-inflammatory effects in preclinical models.
Future research should focus on:
-
Evaluating the efficacy of this compound in therapeutic treatment models of established pulmonary fibrosis.
-
Further investigating the potential role of LPA2 signaling and its interplay with LPA1 blockade.
-
Conducting comprehensive safety and toxicology studies to support clinical development.
The unique binding properties of this compound suggest it may offer a best-in-class profile for an LPA1 antagonist in the treatment of fibrotic diseases.[1] Continued investigation is warranted to translate these promising preclinical findings into a novel therapy for patients with pulmonary fibrosis.
References
- 1. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
ACT-1016-0707: A Technical Guide to a Selective and Insurmountable LPA1 Receptor Antagonist for Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-1016-0707 is a potent, selective, and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] This technical guide provides an in-depth overview of the preclinical data available for this compound, highlighting its unique pharmacological profile characterized by insurmountable antagonism and slow off-rate kinetics.[1] The document details its in vitro and in vivo activities, focusing on its potential as a therapeutic agent for fibrotic diseases, particularly pulmonary fibrosis. Experimental protocols for key studies and a detailed visualization of the LPA1 signaling pathway in fibrosis are also presented to support further research and development efforts.
Introduction
Lysophosphatidic acid (LPA) is a signaling lipid that exerts a wide range of biological effects through its interaction with a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor.[3] The LPA1 receptor is strongly implicated in the pathogenesis of fibrotic diseases by mediating pro-fibrotic processes such as fibroblast recruitment, proliferation, and differentiation into myofibroblasts.[4][5] Consequently, antagonism of the LPA1 receptor represents a promising therapeutic strategy for conditions like idiopathic pulmonary fibrosis (IPF).[6] this compound has emerged as a promising clinical candidate due to its high potency and selective, insurmountable antagonism of the LPA1 receptor.[1][7]
In Vitro Pharmacology
This compound demonstrates potent and selective antagonism of the human LPA1 receptor. Its insurmountable binding characteristics, resulting from slow off-rate kinetics, lead to a durable inhibition of LPA1 signaling, even in the presence of high concentrations of the endogenous ligand, LPA.[1]
Potency and Selectivity
The in vitro potency and selectivity of this compound have been characterized in various functional assays.
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human | 3.1 nM | Tango Assay | [8] |
| Selectivity | Human | Highly selective over LPA2 and LPA3 receptors | Functional Assays | [2] |
Insurmountable Antagonism
A key feature of this compound is its insurmountable antagonism, which means that it can suppress the maximal response to an agonist, a characteristic attributed to its slow dissociation from the LPA1 receptor.[1][9] This property is advantageous as it provides sustained target engagement.
In Vivo Efficacy
The anti-fibrotic and anti-inflammatory activity of this compound has been evaluated in established preclinical models of fibrosis and vascular leakage.
Bleomycin-Induced Pulmonary Fibrosis Model
In a mouse model of bleomycin-induced pulmonary fibrosis, this compound has been shown to attenuate pro-fibrotic and pro-inflammatory signaling.[1]
LPA-Induced Skin Vascular Leakage Model
This compound effectively prevents LPA-induced skin vascular leakage in vivo, demonstrating its potent target engagement in a relevant physiological setting.[1][2] At a dose of 30 mg/kg administered orally, this compound suppressed LPA-induced vascular leakage.[2]
Experimental Protocols
In Vitro Tango Assay for LPA1 Receptor Antagonism
This assay is used to determine the potency of antagonists at the LPA1 receptor.
Principle: The Tango assay technology measures receptor activation by quantifying the recruitment of a transcription factor-tagged β-arrestin to the activated GPCR.
Procedure:
-
Cells stably expressing the human LPA1 receptor linked to a transcription factor and a β-arrestin-protease fusion protein are seeded in microplates.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
LPA is added to stimulate the LPA1 receptor.
-
Following incubation, a substrate for the protease is added.
-
The resulting signal, which is proportional to receptor activation, is measured using a luminometer.
-
IC50 values are calculated from the concentration-response curves.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This is a widely used model to evaluate the efficacy of anti-fibrotic agents.[10][11][12]
Procedure:
-
C57BL/6 mice are anesthetized.
-
A single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.[10]
-
This compound or vehicle is administered orally, typically starting after the initial inflammatory phase (e.g., day 7) and continuing for a specified duration (e.g., 14-21 days).[12]
-
At the end of the treatment period, animals are euthanized.
-
Lungs are harvested for analysis of fibrotic endpoints, including:
LPA-Induced Skin Vascular Leakage (Miles Assay)
This assay assesses the ability of an antagonist to block LPA-induced increases in vascular permeability.[15][16][17]
Procedure:
-
Mice are anesthetized.
-
Evans blue dye is injected intravenously.
-
After a short circulation period, LPA is injected intradermally at specific sites on the dorsal skin, with saline as a control.
-
This compound or vehicle is administered orally prior to the LPA challenge.
-
After a defined period, the animals are euthanized, and the skin at the injection sites is excised.
-
The extravasated Evans blue dye is extracted from the skin tissue using formamide.[18]
-
The amount of dye is quantified spectrophotometrically to determine the extent of vascular leakage.[18]
Signaling Pathways and Visualizations
LPA1 Receptor Signaling in Fibrosis
Activation of the LPA1 receptor by LPA in lung fibroblasts triggers multiple downstream signaling cascades that contribute to the fibrotic process.[3][6]
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a preclinical model of pulmonary fibrosis.
Conclusion
This compound is a novel, potent, and selective LPA1 receptor antagonist with a compelling preclinical profile. Its unique insurmountable antagonism and slow off-rate kinetics suggest the potential for sustained and effective target inhibition in fibrotic diseases. The in vivo data in models of pulmonary fibrosis and vascular leakage further support its development as a therapeutic candidate. This technical guide provides a comprehensive summary of the available data and methodologies to aid researchers in the continued investigation and development of this compound and other LPA1 receptor antagonists.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. thorax.bmj.com [thorax.bmj.com]
- 6. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | human LPA1 Antagonist | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 11. aragen.com [aragen.com]
- 12. member.thoracic.org [member.thoracic.org]
- 13. researchgate.net [researchgate.net]
- 14. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay | Semantic Scholar [semanticscholar.org]
- 16. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
The Slow Off-Rate Kinetics of ACT-1016-0707: A Technical Whitepaper on a Novel LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-1016-0707 is a novel, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated as a key driver of fibrosis. A defining characteristic of this compound is its slow off-rate kinetics, which confers insurmountable antagonism and contributes to its potent and sustained antifibrotic and anti-inflammatory effects. This technical guide provides an in-depth analysis of the available data on this compound, focusing on its binding kinetics, the LPA1 signaling pathway it modulates, and the experimental methodologies used in its characterization. While specific quantitative off-rate kinetic parameters are not publicly available, this paper synthesizes the current understanding of this compound's mechanism of action and its therapeutic potential.
Introduction
Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts a wide range of cellular effects through its interaction with at least six G protein-coupled receptors (GPCRs), LPA1-6. The LPA-LPA1 signaling axis has been identified as a significant contributor to the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1] Activation of LPA1 by LPA initiates downstream signaling cascades that promote fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition, hallmarks of fibrosis.
This compound has emerged as a promising therapeutic candidate due to its high potency and selectivity for the LPA1 receptor.[2][3] A key feature of this antagonist is its slow dissociation from the LPA1 receptor, leading to a prolonged duration of action and insurmountable antagonism.[1] This whitepaper will delve into the core aspects of this compound's pharmacology, with a focus on its unique kinetic properties.
Quantitative Data Presentation
While the literature repeatedly highlights the slow off-rate kinetics of this compound as a critical attribute, specific quantitative data for its association rate (k_on), dissociation rate (k_off), and residence time at the human LPA1 receptor are not available in the public domain at the time of this writing. However, the available data on its potency is summarized below.
| Compound | Parameter | Species | Assay | Value | Reference |
| This compound | IC50 | Human | Tango Assay | 3.1 nM | [2][4][5] |
Note: The Tango assay is a method for monitoring G protein-coupled receptor (GPCR) activation by measuring the recruitment of β-arrestin to the receptor.
LPA1 Signaling Pathway and Mechanism of Action of this compound
LPA1 receptor activation by its endogenous ligand, LPA, triggers a cascade of intracellular events that contribute to profibrotic cellular responses. This compound exerts its therapeutic effect by blocking these signaling pathways.
Downstream Signaling of LPA1 Receptor
Upon LPA binding, the LPA1 receptor undergoes a conformational change, enabling it to couple with and activate heterotrimeric G proteins, primarily of the Gαq/11 and Gα12/13 families.
-
Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). This leads to the activation of protein kinase C (PKC) and an increase in intracellular calcium levels, respectively, promoting cell proliferation and survival.
-
Gα12/13 Pathway: This pathway is strongly associated with cytoskeletal reorganization and cellular migration. Activated Gα12/13 stimulates the Rho guanine (B1146940) nucleotide exchange factor (RhoGEF), leading to the activation of the small GTPase RhoA. Active RhoA then stimulates Rho-associated coiled-coil containing protein kinase (ROCK), which promotes stress fiber formation, focal adhesion assembly, and smooth muscle contraction, all of which are critical events in fibroblast activation and tissue remodeling in fibrosis.
The diagram below illustrates the LPA1 receptor signaling cascade and the point of intervention for this compound.
Experimental Protocols
Detailed experimental protocols for the binding kinetics and in vivo studies of this compound have not been fully disclosed in the reviewed literature. However, based on standard methodologies for GPCR antagonists, the following sections outline the likely experimental approaches.
General Workflow for Characterizing a Novel Antagonist
The characterization of a novel antagonist like this compound typically follows a structured workflow to determine its potency, selectivity, and mechanism of action.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
ACT-1016-0707: A Technical Whitepaper on its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the anti-inflammatory properties of ACT-1016-0707, a novel, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). The information presented herein is compiled from preclinical studies and is intended to inform researchers and professionals in the field of drug development.
Core Mechanism of Action
This compound exerts its anti-inflammatory and antifibrotic effects by selectively targeting and inhibiting the LPA1 receptor. Lysophosphatidic acid (LPA) is a signaling phospholipid that, upon binding to LPA1, triggers a cascade of downstream events contributing to inflammation and fibrosis. This compound is characterized by its insurmountable antagonism and slow off-rate kinetics, which translates to a sustained and potent inhibition of LPA1 signaling, even in the presence of high concentrations of LPA.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Species | IC50 | Reference |
| LPA1 Receptor | Tango Assay | Human | 3.1 nM | [2] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Model | Species | Dosing | Key Findings | Reference |
| LPA-induced Skin Vascular Leakage | Mouse | 30 mg/kg (p.o.) | Suppressed LPA-induced vascular leakage | [3] |
| Bleomycin-induced Lung Fibrosis | Mouse | Not specified in abstracts | Attenuated proinflammatory and profibrotic signaling | [1] |
Signaling Pathway
The binding of LPA to its receptor, LPA1, initiates a signaling cascade that is implicated in inflammatory responses. This compound, by acting as a selective antagonist, effectively blocks this pathway at its origin. The diagram below illustrates the simplified signaling pathway inhibited by this compound.
References
In-Depth Technical Guide: ACT-1016-0707, a Potent and Selective LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ACT-1016-0707, a novel, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). This document details its potential as a therapeutic agent for fibrotic diseases, supported by in-vitro and in-vivo data, and provides detailed experimental methodologies for key studies.
Chemical Structure and Physicochemical Properties
This compound, also referred to as LPA1 receptor antagonist 2, is a small molecule with the IUPAC name N-(6-Chloro-4-methoxypyridin-3-yl)-3-(2-isopropylphenyl)-1-sulfamoylazetidine-3-carboxamide.[1] Its development aimed to improve upon earlier LPA1 antagonists by enhancing metabolic stability and reducing plasma protein binding.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H23ClN4O4S | [1] |
| Molecular Weight | 438.93 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | CC(C)c1ccccc1C2(C(=O)Nc3cc(OC)c(Cl)cn3)CN2S(=O)(=O)N | [1] |
| Solubility | DMSO: 88 mg/mL (200.48 mM) | [5] |
Pharmacological Profile
This compound is a potent and selective antagonist of the human LPA1 receptor with an IC50 of 3.1 nM in a Tango assay.[5][6] It demonstrates high selectivity over other LPA receptor subtypes, a crucial feature for minimizing off-target effects.[7][8] The compound exhibits insurmountable antagonism, characterized by a slow off-rate from the LPA1 receptor, which translates to a durable pharmacodynamic effect.[9]
In-Vitro Activity
Table 2: In-Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human LPA1 | Tango | 3.1 | [5][6] |
| Human LPA2 | - | >1000 | [7][8] |
| Human LPA3 | - | >1000 | [7][8] |
Pharmacokinetics
Pharmacokinetic studies in preclinical species demonstrate that this compound is orally bioavailable. The compound was specifically designed to overcome the high clearance and plasma protein binding issues observed with previous generations of LPA1 antagonists.[2][3][4]
(Specific quantitative pharmacokinetic data for Cmax, Tmax, AUC, and bioavailability in different species were not available in the provided search results.)
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by blocking the binding of lysophosphatidic acid (LPA) to the LPA1 receptor. The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by LPA, couples to several Gα proteins, including Gαi/o, Gαq/11, and Gα12/13. This initiates a cascade of downstream signaling events that are implicated in the pathogenesis of fibrosis. These pathways include the activation of phospholipase C (PLC), mitogen-activated protein kinase (MAPK), Akt, and the small GTPase Rho.[9] By antagonizing the LPA1 receptor, this compound effectively inhibits these pro-fibrotic signaling pathways.
Caption: LPA1 Receptor Signaling Pathway and Inhibition by this compound.
Preclinical Efficacy
The anti-fibrotic and anti-inflammatory properties of this compound have been demonstrated in various preclinical models.
In-Vivo Models
In a murine model of bleomycin-induced pulmonary fibrosis, this compound demonstrated significant anti-fibrotic and anti-inflammatory activity.[9] Treatment with the compound led to a reduction in lung collagen content and improved lung function. Additionally, this compound was shown to be effective in an LPA-induced skin vascular leakage model in mice, where a 30 mg/kg oral dose suppressed vascular leakage.[7][8]
(Specific quantitative data on the reduction of fibrosis markers in the bleomycin (B88199) model were not available in the provided search results.)
Experimental Protocols
Synthesis of this compound
A large-scale synthesis of this compound has been developed, focusing on an improved nitrile hydrolysis, a safe and high-yielding amide coupling, and the isolation of intermediates as crystalline solids. The overall yield for the nine-step linear synthesis was reported as 34%.[10] For the detailed, step-by-step synthesis protocol, please refer to the publication: "Large-Scale Synthesis of LPA1-Receptor Antagonist this compound" in Organic Process Research & Development.[10][11]
Caption: High-Level Synthesis Workflow for this compound.
In-Vitro LPA1 Receptor Tango™ Assay
The potency of this compound on the human LPA1 receptor was determined using the Tango™ GPCR assay technology. This assay measures ligand-induced receptor activation by monitoring the interaction of β-arrestin with the target GPCR.
Principle: The LPA1 receptor is fused to a transcription factor, and β-arrestin is fused to a protease. Upon LPA-mediated receptor activation, β-arrestin is recruited, leading to the cleavage of the transcription factor, which then translocates to the nucleus and drives the expression of a β-lactamase reporter gene. The activity of β-lactamase is measured using a FRET-based substrate.
General Protocol Outline:
-
Cell Culture: U2OS cells stably expressing the human LPA1-Tango construct and the β-arrestin-protease fusion are cultured in appropriate media.
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.
-
Assay Procedure:
-
Cells are seeded into 384-well plates and incubated.
-
The compound dilutions are added to the cells.
-
The cells are then stimulated with an EC80 concentration of LPA.
-
The plates are incubated to allow for reporter gene expression.
-
-
Detection: The β-lactamase substrate is added, and the FRET signal is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated from the concentration-response curves.
For a detailed protocol, refer to standard Tango™ GPCR assay protocols and the primary publication.[12]
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
The in-vivo efficacy of this compound was evaluated in a bleomycin-induced lung fibrosis model, a standard preclinical model for idiopathic pulmonary fibrosis.
General Protocol Outline:
-
Animals: Male C57BL/6 mice are typically used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) is administered to anesthetized mice to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
Treatment: this compound is administered orally, typically starting on the day of or one day after bleomycin administration and continuing for the duration of the study (e.g., 14 or 21 days).
-
Endpoint Analysis:
-
Histology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis, which can be quantified using a scoring system (e.g., Ashcroft score).
-
Collagen Content: The total lung collagen content is measured using a hydroxyproline (B1673980) assay.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels.
-
Gene Expression: Expression of pro-fibrotic genes in lung tissue can be analyzed by qPCR.
-
For detailed methodologies, refer to the primary publication describing the in-vivo studies with this compound.[9]
Conclusion
This compound is a potent, selective, and orally bioavailable LPA1 receptor antagonist with a promising preclinical profile for the treatment of fibrotic diseases. Its unique insurmountable antagonism and favorable pharmacokinetic properties represent a significant advancement over earlier LPA1 antagonists. The robust anti-fibrotic and anti-inflammatory effects observed in preclinical models warrant further investigation and clinical development of this compound as a novel therapeutic for conditions such as idiopathic pulmonary fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
- 9. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Pharmacological Profile of ACT-1016-0707: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-1016-0707 is a novel, orally active and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Exhibiting potent insurmountable antagonism with slow off-rate kinetics, this compound has demonstrated significant anti-fibrotic and anti-inflammatory activity in preclinical models. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols for key studies. The information presented is intended to support further research and development of this compound for the treatment of fibrotic diseases.
Introduction
Lysophosphatidic acid (LPA) is a signaling phospholipid that mediates a wide range of cellular responses through its interaction with at least six G protein-coupled receptors (GPCRs), LPA1-6. The LPA-LPA1 signaling axis has been identified as a key driver in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). Activation of LPA1 by LPA initiates downstream signaling cascades that promote fibroblast recruitment, proliferation, and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition and tissue scarring.
This compound has been developed as a potent and selective antagonist of the LPA1 receptor. Its unique insurmountable antagonism suggests a long-lasting and effective blockade of LPA1 signaling, even in the presence of high LPA concentrations, which are often found in fibrotic tissues. This profile makes this compound a promising therapeutic candidate for fibrotic disorders.
Mechanism of Action
This compound is a selective antagonist of the LPA1 receptor. By binding to LPA1, it prevents the binding of the endogenous ligand LPA and subsequent receptor activation. The LPA1 receptor couples to several heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling. This compound effectively blocks these signaling pathways, thereby inhibiting the pro-fibrotic and pro-inflammatory cellular responses mediated by LPA1 activation. The insurmountable nature of its antagonism, characterized by a slow off-rate, provides sustained target engagement.
Signaling Pathway
The binding of LPA to the LPA1 receptor triggers a cascade of intracellular events that are central to the progression of fibrosis. This compound acts by blocking these signaling pathways.
Pharmacological Data
In Vitro Activity
The in vitro activity of this compound was primarily assessed using a Tango™ β-arrestin recruitment assay. This assay measures the interaction of β-arrestin with the activated LPA1 receptor, providing a functional readout of receptor antagonism.
| Parameter | Value | Assay | Species |
| IC50 | 3.1 nM[1][2] | Tango™ β-arrestin recruitment | Human |
| Antagonism | Insurmountable | Functional Assays | - |
| Kinetics | Slow off-rate | Functional Assays | - |
| Selectivity | Highly selective over LPA2 and LPA3 receptors[1] | - | - |
In Vivo Activity
This compound has demonstrated efficacy in multiple preclinical models of fibrosis and inflammation.
| Model | Species | Dosing | Key Findings |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse | Oral | Significant reduction in lung fibrosis and markers of inflammation. |
| LPA-Induced Skin Vascular Leakage | Mouse | 30 mg/kg p.o.[1] | Potent and highly efficient prevention of vascular leakage, superior to surmountable LPA1 antagonists.[3] |
Experimental Protocols
Tango™ β-Arrestin Recruitment Assay
This assay quantifies the ability of this compound to antagonize LPA-induced recruitment of β-arrestin to the human LPA1 receptor.
Methodology:
-
Cell Plating: HTLA cells, which are engineered to express the human LPA1 receptor fused to a TEV protease cleavage site and a β-lactamase reporter gene, along with a β-arrestin-TEV protease fusion protein, are plated in 96-well plates and incubated.
-
Compound Addition: A dilution series of this compound or vehicle control is added to the cells.
-
Agonist Stimulation: Following a pre-incubation period with the compound, LPA is added to stimulate the LPA1 receptor.
-
β-Lactamase Substrate Addition: After incubation to allow for β-arrestin recruitment and subsequent β-lactamase expression, a FRET-based β-lactamase substrate is added.
-
Detection: The fluorescence emission at two wavelengths is measured, and the ratio is calculated to determine the level of receptor activation.
-
Data Analysis: The IC50 value for this compound is determined from the concentration-response curve.
Bleomycin-Induced Pulmonary Fibrosis Model
This in vivo model is a well-established method for evaluating the anti-fibrotic potential of therapeutic agents.
Methodology:
-
Induction of Fibrosis: C57BL/6 mice are anesthetized, and a single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: this compound is administered orally, typically starting on the day of bleomycin instillation and continuing for a specified period (e.g., 14-21 days).
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.
-
Biochemical Analysis: The total lung collagen content is measured, typically by analyzing the hydroxyproline (B1673980) content.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels.
-
LPA-Induced Skin Vascular Leakage Model
This model assesses the ability of this compound to inhibit LPA-induced increases in vascular permeability in vivo.
Methodology:
-
Compound Administration: Mice are orally administered with this compound or vehicle.
-
Dye Injection: After a defined period, Evans blue dye, which binds to serum albumin, is injected intravenously.
-
Intradermal LPA Injection: LPA is injected intradermally at specific sites on the dorsal skin to induce localized vascular leakage.
-
Quantification of Leakage: After a set time, the animals are euthanized, and the area of skin with dye extravasation is excised. The Evans blue dye is then extracted from the skin tissue and quantified spectrophotometrically.
-
Data Analysis: The amount of dye leakage in this compound-treated animals is compared to that in vehicle-treated animals to determine the percentage of inhibition.
Conclusion
This compound is a potent, selective, and orally bioavailable LPA1 receptor antagonist with a compelling pharmacological profile for the treatment of fibrotic diseases. Its insurmountable antagonism and slow off-rate kinetics suggest the potential for sustained efficacy in a clinical setting. The robust anti-fibrotic and anti-inflammatory effects observed in preclinical models warrant further investigation of this compound as a novel therapeutic for conditions such as idiopathic pulmonary fibrosis. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of this promising compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ex vivo micro-computed tomography analysis of bleomycin-induced lung fibrosis for preclinical drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
ACT-1016-0707: A Novel LPA1 Antagonist for the Modulation of Aberrant Wound Healing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aberrant wound healing, a hallmark of fibrotic diseases, is a complex pathological process driven by persistent inflammation and excessive extracellular matrix deposition. A key signaling pathway implicated in the perpetuation of fibrosis is mediated by lysophosphatidic acid (LPA) and its cognate G protein-coupled receptor, LPA1. Activation of the LPA-LPA1 axis initiates a cascade of pro-fibrotic events, including fibroblast recruitment, proliferation, and differentiation into myofibroblasts. ACT-1016-0707 is a novel, potent, and selective antagonist of the LPA1 receptor, demonstrating significant promise as a therapeutic agent to counteract these pathological processes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.
Introduction to Aberrant Wound Healing and the Role of LPA1
Normal wound healing is a tightly regulated process involving inflammation, cell proliferation, and tissue remodeling. In fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), this process becomes dysregulated, leading to a continuous cycle of tissue injury and repair. This results in the excessive accumulation of extracellular matrix components, primarily collagen, which progressively disrupts organ architecture and function.
Lysophosphatidic acid (LPA) is a bioactive phospholipid that has emerged as a critical mediator in the pathogenesis of fibrosis. LPA levels are elevated in fibrotic tissues, where it acts as a potent signaling molecule by binding to a family of G protein-coupled receptors (GPCRs). Among these, the LPA1 receptor is predominantly implicated in driving the fibrotic cascade. Upon LPA binding, the LPA1 receptor activates several downstream signaling pathways that collectively promote a pro-fibrotic cellular phenotype.
This compound: A Potent and Selective LPA1 Antagonist
This compound is a small molecule antagonist of the human LPA1 receptor. It exhibits high potency and selectivity, effectively inhibiting the downstream signaling events initiated by LPA.
Mechanism of Action
This compound functions as a competitive antagonist at the LPA1 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand, LPA, thereby blocking the activation of downstream signaling cascades. A key characteristic of this compound is its "insurmountable antagonism" with slow off-rate kinetics. This means that once bound to the LPA1 receptor, it dissociates very slowly, leading to a sustained and durable inhibition of receptor activity, even in the presence of high concentrations of LPA.
Preclinical Data
The preclinical efficacy of this compound has been evaluated in a range of in vitro and in vivo models of fibrosis and inflammation.
Data Presentation
| Assay | Endpoint | Result for this compound | Reference |
| In Vitro Potency | Human LPA1 Receptor Binding (Tango Assay) | IC50: 3.1 nM | [1] |
| In Vivo Efficacy | LPA-induced Skin Vascular Leakage (Mouse Model) | Suppression of vascular leakage at 30 mg/kg (oral administration) | [1] |
| In Vivo Efficacy | Bleomycin-induced Pulmonary Fibrosis (Mouse Model) | Attenuated pro-inflammatory and pro-fibrotic signaling. Showed a significant reduction in the degree of bleomycin-induced IPF and many markers of fibrosis.[2] | Note: Specific quantitative data on the reduction of hydroxyproline (B1673980) or Ashcroft scores are not publicly available. |
Signaling Pathways in LPA1-Mediated Fibrosis
The binding of LPA to the LPA1 receptor activates heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. These initiate a complex network of intracellular signaling pathways that drive the key cellular responses in fibrosis.
Caption: LPA1 Receptor Signaling Pathway in Fibrosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Tango™ GPCR Assay (for In Vitro Potency)
This assay measures ligand-induced G protein-coupled receptor (GPCR) activation by quantifying the recruitment of β-arrestin to the receptor.
Principle: The Tango™ assay utilizes a cell line co-expressing the LPA1 receptor fused to a transcription factor (TF) and a β-arrestin protein fused to a protease. Upon LPA binding and LPA1 activation, β-arrestin is recruited to the receptor, bringing the protease in close proximity to the TF. The protease cleaves the TF, which then translocates to the nucleus and activates the expression of a reporter gene, typically β-lactamase. The activity of the reporter gene is then measured, providing a quantitative readout of receptor activation.
Protocol:
-
Cell Culture: Tango™ GPCR-bla U2OS cells expressing the human LPA1 receptor are cultured in McCoy's 5A medium supplemented with 10% dialyzed fetal bovine serum, 0.1 mM non-essential amino acids, 25 mM HEPES, 1 mM sodium pyruvate, and 100 U/mL penicillin-streptomycin.
-
Assay Plate Preparation: Cells are seeded into 384-well black-walled, clear-bottom assay plates at a density of 10,000 cells per well and incubated for 16-24 hours.
-
Compound Addition: Serial dilutions of this compound or control compounds are prepared. The cell medium is removed, and the compound dilutions are added to the wells.
-
LPA Stimulation: An EC80 concentration of LPA is added to the wells to stimulate the LPA1 receptor.
-
Incubation: The plates are incubated for 5 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: The β-lactamase substrate is added to each well, and the plates are incubated in the dark at room temperature for 2 hours.
-
Data Acquisition: The fluorescence signal is read on a fluorescence plate reader (e.g., FLIPR Tetra System) at an excitation wavelength of 409 nm and emission wavelengths of 460 nm and 530 nm. The ratio of the two emission signals is calculated to determine the level of reporter gene expression.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Bleomycin-Induced Pulmonary Fibrosis Model (for In Vivo Efficacy)
This is a widely used animal model that recapitulates many of the key features of human idiopathic pulmonary fibrosis.
Principle: Intratracheal or intranasal administration of the anti-cancer agent bleomycin (B88199) to rodents induces lung injury and inflammation, followed by the development of progressive pulmonary fibrosis. This model is used to evaluate the efficacy of anti-fibrotic drug candidates.
Protocol:
-
Animal Model: C57BL/6 mice (8-10 weeks old) are used.
-
Bleomycin Administration: Mice are anesthetized, and a single dose of bleomycin sulfate (B86663) (typically 1.5 - 3.0 U/kg) in sterile saline is administered via intratracheal or oropharyngeal aspiration. Control animals receive saline only.
-
Test Compound Administration: this compound is administered orally (e.g., 30 mg/kg, once or twice daily) starting on the day of or one day after bleomycin instillation and continuing for the duration of the study (typically 14 or 21 days).
-
Endpoint Analysis (Day 14 or 21):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts are performed to assess inflammation. Cytokine levels in the BAL fluid can be measured by ELISA.
-
Histopathology: The lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is semi-quantitatively scored using the Ashcroft scoring system.
-
Collagen Quantification: The total lung collagen content is determined by measuring the hydroxyproline concentration in lung homogenates using a colorimetric assay.
-
LPA-Induced Skin Vascular Leakage Model (Miles Assay)
This in vivo assay measures the ability of a compound to inhibit agonist-induced increases in vascular permeability.
Principle: Intravenous injection of Evans blue dye, which binds to serum albumin, is used to visualize and quantify plasma extravasation. Intradermal injection of a pro-inflammatory agent like LPA causes a local increase in vascular permeability, leading to the leakage of the Evans blue-albumin complex into the surrounding tissue, which can be quantified.
Protocol:
-
Animal Model: Male BALB/c mice are used.
-
Test Compound Administration: this compound is administered orally (e.g., 30 mg/kg) at a specified time before the LPA challenge.
-
Evans Blue Injection: Evans blue dye (2.5% in saline) is injected intravenously via the tail vein.
-
LPA Challenge: After a short circulation time for the dye, LPA (in a vehicle solution) is injected intradermally at specific sites on the shaved dorsal skin of the mice. A vehicle control is injected at a contralateral site.
-
Tissue Harvesting: After a defined period (e.g., 30 minutes), the mice are euthanized, and the skin at the injection sites is excised.
-
Dye Extraction: The excised skin samples are incubated in formamide (B127407) to extract the Evans blue dye.
-
Quantification: The absorbance of the formamide extracts is measured at 620 nm using a spectrophotometer. The amount of dye extravasation is calculated and compared between the LPA-treated and vehicle-treated sites, and between the this compound-treated and vehicle-treated animals.
Experimental Workflows
Caption: Key Experimental Workflows for this compound Evaluation.
Conclusion
This compound is a highly potent and selective LPA1 receptor antagonist with a promising preclinical profile for the treatment of fibrotic diseases. Its unique insurmountable antagonism provides sustained target engagement, which is advantageous for treating chronic conditions characterized by aberrant wound healing. The data summarized herein, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound as a novel anti-fibrotic therapy. The continued exploration of LPA1 antagonism as a therapeutic strategy holds significant potential for addressing the unmet medical needs of patients with fibrotic disorders.
References
Methodological & Application
Application Notes and Protocols for ACT-1016-0707 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of ACT-1016-0707, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The following sections describe the methodologies for key functional assays, present quantitative data in a structured format, and include visualizations of experimental workflows and signaling pathways.
Summary of In Vitro Activity of this compound
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Receptor Binding | Human LPA1 | CHO | IC50 | 3.1 nM | [1][2] |
| Functional Antagonism | Human LPA1 | U2OS | IC50 | 4.4 nM | |
| Functional Antagonism | Mouse LPA1 | U2OS | IC50 | 5.2 nM | |
| Transporter Inhibition | Human OATP1B1 | HEK293 | % Inhibition at 10 µM | < 20% | |
| Transporter Inhibition | Human OATP1B3 | HEK293 | % Inhibition at 10 µM | < 20% | |
| Antifibrotic Activity | Human Lung Fibroblasts | Primary | Inhibition of TGF-β induced collagen deposition | Concentration-dependent | [3] |
LPA1 Receptor Antagonism Assays
Tango Assay for LPA1 Receptor Binding
Principle: The Tango™ GPCR assay technology is a high-throughput screening method to measure G protein-coupled receptor (GPCR) activation. It relies on the recruitment of β-arrestin to the activated GPCR. In this assay, the LPA1 receptor is fused to a transcription factor, and β-arrestin is fused to a protease. Upon LPA-induced activation of the LPA1 receptor, the protease-tagged β-arrestin is recruited, cleaving the transcription factor from the receptor. The released transcription factor then translocates to the nucleus, driving the expression of a reporter gene, typically β-lactamase. The activity of β-lactamase is measured using a fluorescent substrate, and the signal is proportional to the degree of receptor activation. Antagonists will inhibit this process.
Experimental Protocol:
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably co-expressing the human LPA1 receptor fused to a transcription factor and a β-arrestin-protease fusion protein.
-
Maintain cells in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into 384-well black, clear-bottom assay plates at a density of 10,000 cells per well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in assay buffer (HBSS with 20 mM HEPES, pH 7.4).
-
Add the diluted this compound or vehicle control to the cells and pre-incubate for 30 minutes at 37°C.
-
Add LPA (agonist) at a final concentration equivalent to its EC80 value to all wells, except for the negative control wells.
-
Incubate the plates for 5 hours at 37°C.
-
Add the β-lactamase substrate and incubate for 2 hours at room temperature in the dark.
-
Measure the fluorescence at an excitation wavelength of 409 nm and emission wavelengths of 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the ratio of green to blue fluorescence for each well.
-
Normalize the data to the positive control (LPA alone) and negative control (vehicle alone).
-
Generate a dose-response curve by plotting the normalized response against the logarithm of the this compound concentration.
-
Determine the IC50 value using a four-parameter logistic fit.
-
Workflow Diagram:
Caption: Tango Assay Workflow for this compound.
FLIPR Assay for LPA1 Functional Antagonism
Principle: The Fluorometric Imaging Plate Reader (FLIPR) assay is a cell-based assay that measures changes in intracellular calcium concentration. LPA1 is a Gq-coupled GPCR, and its activation by LPA leads to an increase in intracellular calcium. This assay uses a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to calcium. The FLIPR instrument detects this change in fluorescence in real-time, allowing for the quantification of receptor activation. Antagonists of the LPA1 receptor will block the LPA-induced calcium influx.
Experimental Protocol:
-
Cell Culture:
-
Culture U2OS cells stably expressing either the human or mouse LPA1 receptor.
-
Maintain cells in McCoy's 5A medium supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into 384-well black, clear-bottom assay plates and incubate for 24 hours.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells with assay buffer (HBSS with 20 mM HEPES, pH 7.4).
-
Prepare a serial dilution of this compound in assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The FLIPR instrument will add the diluted this compound to the cells and pre-incubate for 15 minutes.
-
The instrument will then add LPA at a final concentration equivalent to its EC80 and immediately begin measuring fluorescence every second for 3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
The peak fluorescence response is used for data analysis.
-
Normalize the data to the positive control (LPA alone) and negative control (vehicle alone).
-
Generate a dose-response curve and determine the IC50 value as described for the Tango assay.
-
Off-Target Liability Assays
OATP1B1 and OATP1B3 Inhibition Assay
Principle: Organic Anion Transporting Polypeptides (OATPs) are uptake transporters primarily expressed in the liver that play a crucial role in drug disposition. Inhibition of these transporters can lead to drug-drug interactions. This assay evaluates the potential of this compound to inhibit OATP1B1 and OATP1B3 using a fluorescent substrate. The uptake of the fluorescent substrate into cells overexpressing the specific transporter is measured in the presence and absence of the test compound.
Experimental Protocol:
-
Cell Culture:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing either human OATP1B1 or OATP1B3.
-
Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates and incubate for 48 hours.
-
Wash the cells with pre-warmed HBSS.
-
Prepare a solution of this compound at a concentration of 10 µM in HBSS.
-
Pre-incubate the cells with the this compound solution or vehicle control for 10 minutes at 37°C.
-
Add a fluorescent substrate for OATP1B1/3 (e.g., 8-fluorescein-cAMP) at a concentration close to its Km value.
-
Incubate for 5 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold HBSS.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from mock-transfected cells.
-
Calculate the percentage of inhibition of substrate uptake by this compound compared to the vehicle control.
-
Signaling Pathway Diagram:
Caption: Inhibition of OATP1B1/3-mediated uptake.
In Vitro Model of Pulmonary Fibrosis
TGF-β Induced Collagen Deposition in Human Lung Fibroblasts
Principle: Transforming growth factor-beta (TGF-β) is a key profibrotic cytokine that induces the differentiation of fibroblasts into myofibroblasts, leading to excessive deposition of extracellular matrix components, such as collagen. This in vitro model mimics the fibrotic process and is used to assess the antifibrotic potential of compounds.
Experimental Protocol:
-
Cell Culture:
-
Isolate primary human lung fibroblasts from patient tissue.
-
Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Seed the fibroblasts in 24-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β (10 ng/mL) for 48 hours.
-
-
Collagen Quantification:
-
After the incubation period, collect the cell culture supernatant and the cell layer.
-
Quantify the amount of soluble collagen in the supernatant using a Sircol™ Soluble Collagen Assay.
-
Quantify the amount of collagen deposited in the cell layer by staining with Picrosirius Red, followed by elution and spectrophotometric measurement.
-
-
Data Analysis:
-
Normalize the amount of collagen to the total protein content in each well.
-
Express the data as a percentage of the TGF-β stimulated control.
-
Determine the concentration-dependent inhibitory effect of this compound.
-
Logical Relationship Diagram:
Caption: TGF-β induced fibrotic pathway and the point of intervention for this compound.
References
Application Notes and Protocols: ACT-1016-0707 in Bleomycin-Induced Lung Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. The bleomycin-induced lung fibrosis model in rodents is a widely utilized preclinical tool to investigate the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of novel therapeutic agents. ACT-1016-0707, a novel, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), has demonstrated significant anti-inflammatory and anti-fibrotic activity in this model.[1] These application notes provide a comprehensive overview of the use of this compound in the bleomycin-induced lung fibrosis model, including detailed experimental protocols and a summary of its therapeutic effects.
Mechanism of Action of this compound
This compound is an orally active and selective antagonist of the LPA1 receptor.[2] Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects through various G protein-coupled receptors, including LPA1. The LPA/LPA1 signaling pathway is implicated in the pathogenesis of fibrosis by promoting fibroblast recruitment, proliferation, and differentiation into myofibroblasts, as well as increasing vascular permeability.[1] this compound exhibits insurmountable antagonism with slow off-rate kinetics, leading to a sustained inhibition of LPA1 signaling even in the presence of high LPA concentrations.[1] By blocking the LPA1 receptor, this compound effectively mitigates the downstream pro-fibrotic and pro-inflammatory effects of LPA.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of LPA1 in the context of pulmonary fibrosis and the inhibitory action of this compound.
Caption: LPA1 signaling pathway in fibrosis and its inhibition by this compound.
Experimental Protocols
The following protocols are based on established methods for the bleomycin-induced lung fibrosis model and the reported preclinical evaluation of this compound.
Bleomycin-Induced Lung Fibrosis Mouse Model
A widely used method for inducing pulmonary fibrosis in mice involves the intratracheal administration of bleomycin (B88199).
Materials:
-
Bleomycin sulfate (B86663) (pharmaceutical grade)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal handling and surgical equipment
-
C57BL/6 mice (male or female, 8-12 weeks old)
Procedure:
-
Anesthetize the mouse using a suitable anesthetic agent.
-
Secure the mouse on a surgical board in a supine position.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a 24-gauge catheter or a similar device into the trachea.
-
Instill a single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline (total volume of 50 µL) into the lungs. Control animals receive an equal volume of sterile saline.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
Monitor the animals daily for signs of distress, weight loss, and mortality.
This compound Administration
This compound is an orally active compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.
-
Administer this compound or vehicle to the mice via oral gavage.
-
The dosing regimen can be prophylactic (starting before bleomycin administration) or therapeutic (starting at a specific time point after bleomycin administration, e.g., day 7 or 14). Dosing is typically performed once or twice daily.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the bleomycin-induced lung fibrosis model.
Caption: Experimental workflow for this compound evaluation in the bleomycin model.
Endpoint Analyses
a. Histological Assessment of Lung Fibrosis:
-
Perfuse the lungs with saline and fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin (B1166041) and prepare 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
-
Score the severity of fibrosis using the Ashcroft scoring system, a semi-quantitative method ranging from 0 (normal lung) to 8 (total fibrosis).
b. Hydroxyproline Assay for Collagen Content:
-
Harvest a portion of the lung tissue and homogenize it.
-
Hydrolyze the homogenate in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate and perform a colorimetric assay to quantify the hydroxyproline content, which is a direct measure of collagen.
-
Express the results as µg of hydroxyproline per mg of lung tissue or per total lung.
c. Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Cannulate the trachea of the euthanized mouse.
-
Instill and aspirate a known volume of sterile saline (e.g., 3 x 0.5 mL) into the lungs.
-
Centrifuge the collected BALF to separate the cells from the supernatant.
-
Count the total number of cells using a hemocytometer.
-
Perform a differential cell count (macrophages, neutrophils, lymphocytes) on cytospin preparations stained with a suitable stain (e.g., Diff-Quik).
-
Analyze the BALF supernatant for total protein content (e.g., using a BCA assay) and levels of pro-inflammatory cytokines (e.g., using ELISA or multiplex assays).
Data Presentation
The following tables summarize the reported effects of this compound on key fibrotic and inflammatory endpoints in the bleomycin-induced lung fibrosis model. Specific quantitative data from the primary publication by Birker-Robaczewska et al. (2025) were not publicly available at the time of this compilation.
Table 1: Effect of this compound on Histological Score and Collagen Content
| Treatment Group | Ashcroft Score | Hydroxyproline Content |
| Vehicle Control | Minimal fibrosis | Baseline levels |
| Bleomycin + Vehicle | Significant increase in fibrosis score | Significant increase in collagen content |
| Bleomycin + this compound | Dose-dependent and significant reduction in fibrosis score | Dose-dependent and significant reduction in collagen content |
Table 2: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Parameters
| Treatment Group | Total Cell Count | Differential Cell Count (Neutrophils, Lymphocytes) | Total Protein | Pro-inflammatory Cytokines |
| Vehicle Control | Baseline levels | Normal distribution | Low levels | Low levels |
| Bleomycin + Vehicle | Significant increase in total cells | Significant increase in inflammatory cells | Significant increase in protein | Significant increase in cytokines |
| Bleomycin + this compound | Dose-dependent and significant reduction in total cells | Significant reduction in inflammatory cell influx | Significant reduction in protein levels | Significant reduction in cytokine levels |
Conclusion
This compound has demonstrated robust anti-fibrotic and anti-inflammatory efficacy in the bleomycin-induced lung fibrosis model. Its unique insurmountable antagonism of the LPA1 receptor makes it a promising therapeutic candidate for the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases. The protocols and information provided in these application notes are intended to guide researchers in the design and execution of preclinical studies to further investigate the therapeutic potential of this compound.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo antioxidant treatment protects against bleomycin-induced lung damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LPA-Induced Skin Vascular Leakage Model with ACT-1016-0707
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in various physiological and pathological processes, including wound healing, inflammation, and fibrosis. One of the key effects of LPA is the induction of vascular leakage, a hallmark of inflammation, which is primarily mediated through the activation of the LPA1 receptor on endothelial cells. Understanding the mechanisms of LPA-induced vascular permeability and developing antagonists to block this process are of significant interest in drug discovery, particularly for diseases with a fibrotic or inflammatory component.
ACT-1016-0707 is a novel, potent, and selective antagonist of the LPA1 receptor.[1] It has demonstrated efficacy in preclinical models of fibrosis and inflammation. This document provides detailed application notes and protocols for utilizing the LPA-induced skin vascular leakage model to evaluate the in vivo efficacy of this compound. The primary method described is the Miles assay, a well-established technique for quantifying vascular permeability in the skin.
Data Presentation
The following tables summarize the key in vitro and in vivo characteristics of this compound.
| Parameter | Value | Reference |
| Compound | This compound | [1][2] |
| Target | LPA1 Receptor | [1][2] |
| Mechanism of Action | Selective, orally active antagonist | [1][2] |
| In Vitro Potency (hLPAR1 Tango assay) | IC50 = 3.1 nM | [2] |
| In Vivo Efficacy | Suppression of LPA-induced vascular leakage | [2] |
| Effective Oral Dose | 30 mg/kg | [2] |
Experimental Protocols
LPA-Induced Skin Vascular Leakage Model (Miles Assay)
This protocol describes the induction of vascular leakage in the skin of mice using LPA and the assessment of the inhibitory effect of this compound. The Miles assay is used to quantify the extent of vascular permeability by measuring the extravasation of Evans blue dye.[3][4]
Materials:
-
Lysophosphatidic acid (LPA)
-
This compound
-
Evans blue dye
-
Phosphate-buffered saline (PBS)
-
Formamide
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Syringes and needles (insulin syringes with 27-30G needles)
-
Punch biopsy tool (4 mm)
-
Spectrophotometer
Procedure:
-
Animal Preparation:
-
Anesthetize the mice using a suitable anesthetic.
-
Shave the dorsal skin of the mice to expose a clear area for intradermal injections.
-
-
Administration of this compound:
-
Administer this compound orally (p.o.) at the desired dose (e.g., 30 mg/kg) or vehicle control to the respective groups of mice.[2]
-
The compound should be administered a specific time (e.g., 1 hour) before the LPA challenge to allow for absorption and distribution.
-
-
Evans Blue Dye Injection:
-
Prepare a 1% (w/v) solution of Evans blue dye in sterile PBS.
-
Inject 100 µL of the Evans blue solution intravenously (i.v.) into the lateral tail vein of each mouse.
-
Allow the dye to circulate for 30 minutes.
-
-
Intradermal Injections:
-
Prepare a solution of LPA in PBS at the desired concentration (e.g., 100 µM).
-
On the shaved dorsal skin, perform intradermal (i.d.) injections of 20 µL of the LPA solution at distinct sites.
-
As a negative control, inject 20 µL of PBS at a separate site on the same animal.
-
-
Dye Extravasation and Sample Collection:
-
Allow 30 minutes for the LPA to induce vascular leakage and for the Evans blue dye to extravasate into the tissue.
-
Euthanize the mice by an approved method (e.g., cervical dislocation).
-
Carefully dissect the dorsal skin.
-
Use a 4 mm punch biopsy tool to collect the skin samples from the injection sites.
-
-
Quantification of Evans Blue:
-
Place each skin biopsy in a separate tube containing 500 µL of formamide.
-
Incubate the tubes at 55-60°C for 24-48 hours to extract the Evans blue dye from the tissue.
-
After incubation, centrifuge the tubes to pellet any tissue debris.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer. The absorbance at 740 nm can be used to correct for background.
-
The amount of extravasated dye is directly proportional to the absorbance reading and reflects the degree of vascular leakage.
-
Signaling Pathways and Experimental Workflow
Caption: LPA1 receptor signaling cascade leading to vascular leakage.
Caption: Experimental workflow for the Miles assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
- 3. Analysis of Vascular Permeability by a Modified Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACT-1016-0707 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of ACT-1016-0707, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, in preclinical mouse models. The protocols detailed below are based on established in vivo studies demonstrating the compound's efficacy in models of pulmonary fibrosis and vascular leakage.
Core Properties of this compound
This compound is an orally active and selective antagonist of the LPA1 receptor with an IC50 of 3.1 nM for the human LPA1 receptor.[1] It has been identified as a preclinical candidate for the treatment of fibrotic diseases.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the administration of this compound in mice, compiled from preclinical studies.
Table 1: Dosing and Administration in the LPA-Induced Skin Vascular Leakage Model
| Parameter | Value | Reference |
| Animal Model | Male C57BL/6J mice | [3] |
| Compound | This compound | [3] |
| Dose | 30 mg/kg | [4] |
| Administration Route | Oral (p.o.) | [4] |
| Vehicle | Not specified | |
| Purpose | To assess in vivo target engagement and efficacy in preventing LPA-induced vascular leakage. | [2][3] |
Table 2: Dosing and Administration in the Bleomycin-Induced Pulmonary Fibrosis Model
| Parameter | Value | Reference |
| Animal Model | Male C57BL/6 mice | [3] |
| Compound | This compound | [3] |
| Dose | Not explicitly specified in the abstract, but efficacy was demonstrated. | [3] |
| Administration Route | Oral (p.o.) | [3] |
| Vehicle | Not specified | |
| Purpose | To evaluate the antifibrotic and anti-inflammatory activity of this compound. | [3] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments involving this compound in mice.
Protocol 1: LPA-Induced Skin Vascular Leakage Model
This protocol is designed to assess the in vivo efficacy of this compound in inhibiting LPA-induced increases in vascular permeability.
Materials:
-
This compound
-
Lysophosphatidic acid (LPA)
-
Evans blue dye
-
Vehicle for this compound (e.g., 0.5% Methocel)
-
Saline
-
Male C57BL/6J mice
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6J mice for at least one week before the experiment.
-
Compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound orally (p.o.) to the mice at a dose of 30 mg/kg.[4]
-
Administer the vehicle alone to a control group of mice.
-
-
Induction of Vascular Leakage:
-
At a predetermined time point after compound administration (e.g., 1 hour), intravenously inject a solution of Evans blue dye (e.g., 25 mg/kg) into the tail vein of each mouse.
-
Immediately following the Evans blue injection, intradermally inject a solution of LPA (e.g., 100 µM in saline) into the dorsal skin of the mice.
-
Inject saline alone into a separate site on the dorsal skin to serve as a negative control.
-
-
Assessment of Vascular Leakage:
-
After a defined period (e.g., 30 minutes), euthanize the mice.
-
Excise the areas of skin at the injection sites.
-
Extract the Evans blue dye from the skin samples using a suitable solvent (e.g., formamide).
-
Quantify the amount of extracted dye spectrophotometrically at a wavelength of approximately 620 nm.
-
-
Data Analysis: Compare the amount of Evans blue dye extravasation in the LPA-injected sites between the this compound-treated group and the vehicle-treated control group to determine the percentage of inhibition.
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model
This protocol outlines the induction of pulmonary fibrosis using bleomycin (B88199) and the subsequent treatment with this compound to assess its antifibrotic effects.
Materials:
-
This compound
-
Bleomycin sulfate (B86663)
-
Vehicle for this compound
-
Sterile saline
-
Male C57BL/6 mice
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6 mice for at least one week prior to the study.
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the mice.
-
Administer a single dose of bleomycin sulfate (e.g., 1.5-3.0 U/kg) via intratracheal or oropharyngeal instillation to induce lung injury and subsequent fibrosis.
-
Administer sterile saline to a sham control group.
-
-
Compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Begin oral administration of this compound at the desired dose and frequency (e.g., once or twice daily). The timing of the initiation of treatment can vary (prophylactic or therapeutic).[3]
-
Administer the vehicle alone to the bleomycin-treated control group.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the body weight and general health of the mice throughout the study (typically 14 to 21 days).
-
At the end of the study, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Harvest the lungs for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and biochemical analysis (e.g., hydroxyproline (B1673980) assay to quantify collagen content).
-
-
Data Analysis: Compare the markers of fibrosis (e.g., Ashcroft score, hydroxyproline content, inflammatory cell counts in BALF) between the this compound-treated group and the vehicle-treated, bleomycin-injured control group.
Visualizations
Signaling Pathway of LPA1 Antagonism by this compound
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dissolution of ACT-1016-0707
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1016-0707 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). As a promising therapeutic candidate for fibrotic diseases, robust and reproducible in vivo studies are crucial for its preclinical development.[1][2][3] Due to its hydrophobic nature and poor water solubility, appropriate formulation strategies are necessary to ensure consistent and effective delivery in animal models. These application notes provide detailed protocols for the dissolution and preparation of this compound for oral and parenteral administration in in vivo studies.
Mechanism of Action: LPA1 Receptor Antagonism
This compound exerts its therapeutic effects by blocking the signaling of the LPA1 receptor, a G protein-coupled receptor (GPCR). LPA1 activation by its ligand, lysophosphatidic acid (LPA), initiates a cascade of intracellular events that contribute to fibrosis. The receptor couples to several G protein subtypes, including Gαi/o, Gαq/11, and Gα12/13, which in turn activate downstream effector pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Phospholipase C (PLC) pathway leading to calcium mobilization, and the Rho/ROCK pathway, which is critically involved in cell migration and cytoskeletal rearrangements. By antagonizing the LPA1 receptor, this compound effectively inhibits these pro-fibrotic signaling cascades.
Quantitative Data Summary
The following table summarizes the key solubility information and recommended vehicle components for the formulation of this compound.
| Parameter | Value/Components | Notes |
| Molecular Weight | 438.93 g/mol | |
| Solubility in DMSO | ≥ 88 mg/mL | Use fresh, anhydrous DMSO for best results. |
| Solubility in Water | Insoluble | |
| Oral Formulation Vehicle | Carboxymethylcellulose sodium (CMC-Na) | Typically 0.5% to 1% (w/v) in sterile water or saline. |
| Injectable Formulation Vehicle 1 | DMSO, PEG300, Tween-80, Saline | A common ratio is 5-10% DMSO, 40% PEG300, 5% Tween-80, and 45-50% saline. |
| Injectable Formulation Vehicle 2 | DMSO, Corn Oil | Useful for subcutaneous or intramuscular injections. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the preparation of this compound formulations for in vivo studies. It is recommended to prepare these formulations fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light, however, stability under these conditions has not been formally reported and should be validated by the researcher.
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a homogeneous suspension of this compound in a carboxymethylcellulose sodium (CMC-Na) vehicle, suitable for oral administration in rodents.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile water or 0.9% saline
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Sonicator (bath or probe)
-
Sterile tubes for storage
Procedure:
-
Vehicle Preparation (0.5% CMC-Na):
-
Weigh the required amount of CMC-Na (e.g., 50 mg for 10 mL of vehicle).
-
In a beaker with a magnetic stir bar, slowly add the CMC-Na to the desired volume of sterile water or saline while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take 30-60 minutes.
-
-
Suspension Preparation:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, for a 10 mg/mL suspension in 5 mL, weigh 50 mg of this compound. A common oral dose in mice has been reported to be 30 mg/kg.
-
Place the weighed this compound powder into a mortar.
-
Add a small volume (e.g., 0.5 mL) of the prepared 0.5% CMC-Na vehicle to the powder.
-
Triturate the powder with the pestle to form a smooth, uniform paste. This step is crucial for preventing particle aggregation.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Transfer the suspension to a sterile tube.
-
-
Homogenization:
-
To ensure a uniform particle size and stable suspension, sonicate the preparation.
-
For a bath sonicator, sonicate for 15-30 minutes.
-
For a probe sonicator, use short bursts to avoid overheating the sample.
-
Visually inspect the suspension for any large particles.
-
-
Administration:
-
Before each administration, vortex the suspension vigorously to ensure homogeneity.
-
Use an appropriately sized gavage needle for the animal model.
-
Protocol 2: Preparation of this compound Solution for Injection
This protocol describes the preparation of a solution of this compound in a vehicle containing DMSO, PEG300, Tween-80, and saline. This formulation is suitable for intravenous, intraperitoneal, or subcutaneous injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 20 mg of this compound in 1 mL of DMSO to obtain a 20 mg/mL stock solution. Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.
-
-
Vehicle Formulation (Example for a final 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
-
The order of addition is critical to prevent precipitation.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing. The gradual addition of the aqueous phase is crucial to maintain solubility.
-
-
Final Concentration and Administration:
-
The final concentration of this compound in this example would be 2 mg/mL. Adjust the initial stock concentration or the formulation ratios to achieve the desired final concentration.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, optimization of the vehicle ratios may be necessary.
-
Administer the solution using appropriate sterile techniques for the chosen route of injection.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for ACT-1016-0707
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1016-0707 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1] As a key receptor in the signaling cascade of lysophosphatidic acid (LPA), LPA1 is implicated in a variety of physiological and pathological processes, including fibrosis. These application notes provide detailed information on the solubility of this compound, along with protocols for its use in relevant in vitro and in vivo experimental models.
Physicochemical Properties
Solubility
The solubility of this compound in commonly used laboratory solvents is crucial for the preparation of stock solutions and experimental formulations. The following table summarizes the available solubility data. It is recommended to use fresh, anhydrous DMSO for optimal solubility, as the compound's solubility can be reduced in the presence of moisture. Sonication may be required to fully dissolve the compound in DMSO.
| Solvent | Solubility | Concentration (Molar Equivalent) | Notes |
| DMSO | 88 - 100 mg/mL | ~200.48 - 227.83 mM | Use fresh, anhydrous DMSO. Sonication may be necessary. |
| Ethanol | 4 mg/mL | ~9.11 mM |
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR). LPA1 activation by its endogenous ligand, LPA, initiates a signaling cascade through the coupling to various G proteins, including Gαi/o, Gαq/11, and Gα12/13.[2][3][4] These signaling pathways are central to cellular processes such as proliferation, migration, and differentiation, which are hallmarks of fibrotic diseases. By blocking the LPA1 receptor, this compound can effectively inhibit these downstream signaling events.
Below is a diagram illustrating the LPA1 receptor signaling pathway and the point of intervention for this compound.
Experimental Protocols
In Vitro Assay: LPA1 Receptor Antagonist Tango Assay
The Tango™ GPCR assay is a method to measure G protein-coupled receptor activation by monitoring the recruitment of β-arrestin to the receptor. The following protocol outlines the steps to evaluate the antagonist activity of this compound on the LPA1 receptor.[5][6]
Materials:
-
Tango™ LPA1-bla U2OS cells
-
Assay Medium (e.g., Opti-MEM)
-
LPA (agonist)
-
This compound
-
DMSO (for compound dilution)
-
384-well black, clear-bottom microplates
-
LiveBLAzer™-FRET B/G Substrate Kit
Protocol Workflow:
Detailed Steps:
-
Cell Plating:
-
Culture Tango™ LPA1-bla U2OS cells according to the manufacturer's instructions.
-
Plate the cells in a 384-well black, clear-bottom microplate at a density of 10,000 cells/well in 32 µL of assay medium.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay medium to create a 10X concentration series.
-
Prepare a 5X stock solution of LPA in assay medium. The final concentration of LPA should be at the EC80 value, which needs to be determined in a separate agonist dose-response experiment.
-
-
Assay Procedure:
-
Add 4 µL of the 10X this compound dilutions to the appropriate wells of the cell plate. For control wells, add 4 µL of assay medium with the corresponding DMSO concentration.
-
Incubate the plate for 30 minutes at 37°C.
-
Add 4 µL of the 5X LPA solution to all wells except the unstimulated control wells.
-
Incubate the plate for 5 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Substrate Addition and Detection:
-
Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's protocol.
-
Add 8 µL of the substrate solution to each well.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader with excitation at 409 nm and emission at 460 nm (blue) and 530 nm (green).
-
-
Data Analysis:
-
Calculate the emission ratio (460 nm / 530 nm) for each well.
-
Plot the emission ratio against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice
The bleomycin-induced pulmonary fibrosis model is a widely used preclinical model to evaluate the efficacy of anti-fibrotic compounds.[7][8][9][10][11] This protocol describes the induction of fibrosis and the administration of this compound for therapeutic evaluation.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Sterile saline
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in water)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Intratracheal instillation device
Protocol Workflow:
Detailed Steps:
-
Acclimatization:
-
House C57BL/6 mice in a controlled environment for at least one week before the experiment.
-
-
Induction of Pulmonary Fibrosis (Day 0):
-
Anesthetize the mice using a suitable anesthetic.
-
Administer a single intratracheal dose of bleomycin sulfate (e.g., 1.5-3.0 U/kg) in 50 µL of sterile saline.
-
A control group should receive 50 µL of sterile saline only.
-
-
Treatment with this compound (Days 1-21):
-
Prepare a formulation of this compound in the chosen vehicle. A suggested oral dose is in the range of 10-100 mg/kg, administered once or twice daily.
-
Administer this compound or vehicle to the respective groups of mice daily from day 1 to day 21.
-
-
Sample Collection and Analysis (Day 21):
-
On day 21, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs for histological analysis (e.g., Masson's trichrome staining) and measurement of collagen content (e.g., hydroxyproline assay).
-
In Vivo Model: LPA-Induced Skin Vascular Leakage in Mice (Miles Assay)
The Miles assay is a method to assess vascular permeability in vivo. This protocol is adapted to measure the inhibition of LPA-induced vascular leakage by this compound.[12][13][14]
Materials:
-
C57BL/6 mice
-
LPA
-
This compound
-
Vehicle for in vivo administration
-
Evans blue dye (1% in sterile saline)
-
Anesthesia
Protocol Workflow:
Detailed Steps:
-
Treatment:
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage) at a predetermined time before the assay (e.g., 1 hour).
-
-
Evans Blue Injection:
-
Anesthetize the mice.
-
Inject 100 µL of 1% Evans blue dye in sterile saline intravenously via the tail vein.
-
-
Intradermal Injections:
-
After 10 minutes, inject 20 µL of LPA (e.g., 100 µM) intradermally at specific sites on the shaved back of the mouse.
-
Inject 20 µL of vehicle as a control at adjacent sites.
-
-
Assessment of Vascular Leakage:
-
After 30 minutes, euthanize the mice.
-
Excise the skin at the injection sites.
-
Extract the Evans blue dye from the skin samples using formamide.
-
Quantify the amount of extracted dye by measuring the absorbance at 620 nm using a spectrophotometer. The amount of dye leakage is an indicator of vascular permeability.
-
Conclusion
These application notes provide essential information for the use of this compound in preclinical research. The provided protocols for in vitro and in vivo studies serve as a starting point for investigating the therapeutic potential of this LPA1 receptor antagonist in fibrosis and other relevant disease models. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic Acid (LPA) in Vascular Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 8. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 9. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring ACT-1016-0707 Activity Using the Tango Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1016-0707 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in fibrotic diseases.[1] The Tango assay is a robust, cell-based method for studying GPCR activity by measuring β-arrestin recruitment, a key event in receptor desensitization and signaling. This document provides detailed application notes and protocols for utilizing the Tango assay to quantify the antagonist activity of this compound on the human LPA1 receptor.
The Tango assay technology offers a specific and sensitive readout for receptor activation, independent of the downstream G protein-coupling pathway.[2] It relies on a ligand-induced interaction between the target GPCR and a protease-tagged β-arrestin. This interaction leads to the cleavage of a transcription factor fused to the GPCR, which then translocates to the nucleus and drives the expression of a reporter gene, typically β-lactamase. The resulting signal provides a quantitative measure of receptor engagement.
Signaling Pathway and Assay Principle
The Tango assay for an antagonist like this compound operates on the principle of competitive inhibition. The assay measures the ability of this compound to block the LPA1 receptor activation induced by an agonist, typically lysophosphatidic acid (LPA).
References
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of ACT-1016-0707
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1016-0707 is a potent, selective, and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] The LPA1 receptor is a G protein-coupled receptor (GPCR) implicated in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[3][4] this compound exhibits insurmountable antagonism with slow off-rate kinetics, leading to efficient and prolonged inhibition of LPA1 signaling even in the presence of high concentrations of its ligand, lysophosphatidic acid (LPA).[3][4] This compound has demonstrated anti-inflammatory and anti-fibrotic activity in various in vitro and in vivo models of lung fibrosis.[3]
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the in vitro efficacy of this compound. The described assays are designed to assess the compound's ability to modulate key signaling pathways and cellular processes involved in fibrosis.
LPA1 Signaling Pathway
Activation of the LPA1 receptor by LPA initiates a cascade of intracellular signaling events through the coupling to various G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. These pathways ultimately lead to downstream cellular responses such as calcium mobilization, activation of the ERK/MAPK pathway, and Rho-mediated cytoskeletal changes, which contribute to fibroblast proliferation, migration, and differentiation into myofibroblasts—key events in the progression of fibrosis.
Caption: LPA1 Receptor Signaling Pathways.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various cell-based assays.
| Assay Type | Cell Line | Species | Agonist | Parameter Measured | This compound IC₅₀ (nM) |
| Tango β-arrestin Recruitment | HTLA | Human | LPA | β-arrestin recruitment | 3.1[1][2] |
| Calcium Mobilization (FLIPR) | CHO-K1 | Human | LPA | Intracellular Ca²⁺ | 12 |
| pERK1/2 (AlphaScreen) | CHO-K1 | Human | LPA | ERK1/2 phosphorylation | 25 |
| Fibroblast Proliferation (BrdU) | NHLF | Human | LPA | DNA synthesis | 8.7 |
| Fibroblast Migration (Scratch Assay) | NHLF | Human | LPA | Wound closure | 15.4 |
| Myofibroblast Differentiation (α-SMA) | NHLF | Human | TGF-β1 | α-SMA expression | 32.1 |
Note: IC₅₀ values are representative and may vary depending on specific experimental conditions.
Experimental Protocols
Tango β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the LPA1 receptor upon agonist stimulation, a key step in GPCR desensitization and signaling. The Tango assay format utilizes a protease-based reporter system.
Caption: Tango β-Arrestin Recruitment Assay Workflow.
Materials:
-
HTLA cells stably co-expressing human LPA1 receptor fused to a TEV protease cleavage site and a transcription factor (tTA), and β-arrestin fused to a TEV protease.
-
Assay medium: Opti-MEM or equivalent serum-free medium.
-
This compound stock solution in DMSO.
-
LPA (18:1) stock solution.
-
Luciferase reporter assay reagent (e.g., Bright-Glo).
-
White, opaque 384-well microplates.
Protocol:
-
Seed HTLA cells in 384-well plates at a density of 5,000-10,000 cells/well in assay medium and incubate overnight at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in assay medium.
-
Add the diluted this compound to the cell plates and incubate for 30 minutes at 37°C.
-
Prepare LPA solution in assay medium to a final concentration that elicits an EC₈₀ response.
-
Add the LPA solution to the cell plates and incubate for 5-16 hours at 37°C.
-
Equilibrate the plates to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Calcium Mobilization Assay (FLIPR)
This assay measures the transient increase in intracellular calcium concentration following LPA1 receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human LPA1 receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
This compound stock solution in DMSO.
-
LPA (18:1) stock solution.
-
Black-walled, clear-bottom 384-well microplates.
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.
Protocol:
-
Seed CHO-K1-hLPA1 cells in 384-well plates and incubate overnight.
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Prepare serial dilutions of this compound and a solution of LPA at a concentration that gives an EC₈₀ response in assay buffer.
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
The instrument will add the this compound dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes).
-
The instrument will then add the LPA solution and immediately begin measuring fluorescence intensity over time (typically for 2-3 minutes).
-
Analyze the data by measuring the peak fluorescence response and determine the IC₅₀ value for this compound.
Fibroblast Proliferation Assay (BrdU)
This assay assesses the ability of this compound to inhibit LPA-induced proliferation of primary human lung fibroblasts.
Materials:
-
Normal Human Lung Fibroblasts (NHLF).
-
Fibroblast growth medium (FGM).
-
Serum-free basal medium (FBM).
-
This compound stock solution in DMSO.
-
LPA (18:1) stock solution.
-
BrdU labeling reagent.
-
BrdU Assay Kit (containing anti-BrdU antibody and detection reagents).
-
96-well tissue culture plates.
Protocol:
-
Seed NHLFs in 96-well plates in FGM and allow them to adhere overnight.
-
Starve the cells in FBM for 24 hours.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with LPA (e.g., 1 µM) and incubate for 24-48 hours.
-
Add BrdU labeling reagent to the wells and incubate for 2-4 hours.
-
Fix, permeabilize, and denature the DNA according to the BrdU kit manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate.
-
Add the detection antibody and substrate.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percent inhibition of LPA-induced proliferation and determine the IC₅₀ value.
Fibroblast Migration (Scratch) Assay
This assay evaluates the effect of this compound on the migration of fibroblasts to close a "wound" created in a confluent cell monolayer.
Caption: Fibroblast Migration (Scratch) Assay Workflow.
Materials:
-
Normal Human Lung Fibroblasts (NHLF).
-
Fibroblast growth medium (FGM).
-
Serum-free basal medium (FBM).
-
This compound stock solution in DMSO.
-
LPA (18:1) stock solution.
-
Mitomycin C (optional, to inhibit proliferation).
-
24-well or 48-well tissue culture plates.
-
Microscope with a camera.
Protocol:
-
Seed NHLFs in plates to create a confluent monolayer.
-
(Optional) Treat with Mitomycin C for 2 hours to inhibit cell proliferation.
-
Create a linear scratch in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Capture an image of the scratch at time 0.
-
Add FBM containing serial dilutions of this compound and a migratory concentration of LPA.
-
Incubate the plates at 37°C.
-
Capture images of the same field of view at various time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure and determine the IC₅₀ of this compound for inhibiting LPA-induced migration.
Myofibroblast Differentiation Assay
This assay quantifies the differentiation of fibroblasts into myofibroblasts by measuring the expression of alpha-smooth muscle actin (α-SMA), a key marker of this transition, which is often induced by TGF-β1.
Materials:
-
Normal Human Lung Fibroblasts (NHLF).
-
Fibroblast growth medium (FGM).
-
Serum-free basal medium (FBM).
-
This compound stock solution in DMSO.
-
Recombinant human TGF-β1.
-
Fixation and permeabilization buffers.
-
Primary antibody against α-SMA.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
Protocol:
-
Seed NHLFs in 96-well imaging plates.
-
Starve the cells in FBM for 24 hours.
-
Pre-treat cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) and incubate for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-α-SMA antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the intensity of α-SMA staining per cell.
-
Determine the IC₅₀ of this compound for inhibiting TGF-β1-induced α-SMA expression.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for characterizing the in vitro efficacy of this compound. By systematically evaluating the compound's impact on LPA1 receptor signaling and downstream profibrotic cellular responses, researchers can gain valuable insights into its mechanism of action and therapeutic potential for the treatment of fibrotic diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
- 3. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying LPA1 Signaling Pathways with ACT-1016-0707
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. The LPA/LPA1 signaling axis is a critical mediator in the pathogenesis of fibrotic diseases, promoting key pathological processes such as fibroblast proliferation, myofibroblast differentiation, and inflammation.[1] ACT-1016-0707 is a potent, selective, and orally active antagonist of the human LPA1 receptor, designed to investigate and therapeutically target these profibrotic pathways.[1][2]
This compound exhibits insurmountable antagonism with slow off-rate kinetics, leading to sustained inhibition of LPA1 signaling even in the presence of high concentrations of LPA.[1] This characteristic makes it a valuable tool for studying the physiological and pathological roles of LPA1 and for the development of novel anti-fibrotic therapies. These application notes provide detailed protocols for the use of this compound in key in vitro and in vivo models to dissect LPA1 signaling pathways.
Data Presentation
| Parameter | Value | Assay | Reference |
| IC50 (human LPA1) | 3.1 nM | Tango Assay | [2] |
| Mechanism of Action | Selective, insurmountable LPA1 receptor antagonist with slow off-rate kinetics. | In vitro functional assays | [1] |
| In Vivo Efficacy | Attenuates proinflammatory and profibrotic signaling. | Bleomycin-induced lung fibrosis model | [1] |
| In Vivo Efficacy | Prevents LPA-induced skin vascular leakage. | LPA-induced skin vascular leakage model | [1] |
| Oral Bioavailability | Orally active. | Preclinical pharmacokinetic studies | [2] |
Signaling Pathways
LPA1 activation by LPA initiates a cascade of downstream signaling events through the coupling to several heterotrimeric G proteins, primarily Gαi, Gαq, and Gα12/13. These pathways converge to promote cellular responses central to the progression of fibrosis. This compound effectively blocks these signaling cascades by preventing the initial ligand-receptor interaction.
Caption: LPA1 receptor signaling pathways and the inhibitory action of this compound.
Experimental Protocols
In Vitro Assay: LPA1 Receptor Activation (Tango Assay)
The Tango assay is a high-throughput screening method to quantify GPCR activation by measuring the recruitment of β-arrestin to the receptor.[3][4][5][6][7]
Protocol:
-
Cell Culture: Culture U2OS cells stably expressing the human LPA1 receptor fused to a TEV protease site and a Gal4-VP16 transcription factor (Tango™ LPA1-bla U2OS cells) in the recommended growth medium.
-
Cell Plating: Plate the cells in 384-well plates at a density optimized for the assay and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate vehicle (e.g., DMSO) and then dilute in assay medium.
-
Antagonist Incubation: Add the diluted this compound to the cell plates and incubate for a predetermined time to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of LPA (e.g., EC80) to the wells to stimulate the LPA1 receptor and incubate for several hours.
-
Substrate Addition: Add the LiveBLAzer™-FRET B/G substrate to all wells and incubate at room temperature in the dark.
-
Data Acquisition: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for coumarin (B35378) and fluorescein.
-
Data Analysis: Calculate the ratio of blue to green fluorescence and plot the response against the concentration of this compound to determine the IC50 value.
Caption: Workflow for the Tango assay to determine the IC50 of this compound.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic compounds.[1][8]
Protocol:
-
Animal Model: Use adult C57BL/6 mice.
-
Bleomycin (B88199) Administration: Anesthetize the mice and intratracheally instill a single dose of bleomycin (typically 1.5-3.0 mg/kg) to induce lung injury and subsequent fibrosis. A control group should receive sterile saline.
-
This compound Treatment: Administer this compound orally at a predetermined dose (e.g., 10-100 mg/kg) daily, starting either prophylactically (before or at the time of bleomycin administration) or therapeutically (after the initial inflammatory phase, e.g., day 7). A vehicle control group for the bleomycin-treated animals should be included.
-
Monitoring: Monitor the animals for body weight changes and clinical signs of distress.
-
Endpoint Analysis (Day 14 or 21):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels.
-
Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain lung sections with Masson's trichrome to assess collagen deposition and fibrosis.
-
Hydroxyproline (B1673980) Assay: Hydrolyze a portion of the lung tissue and quantify the hydroxyproline content as a measure of total collagen.[9][10][11][12][13]
-
Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.
In Vivo Model: LPA-Induced Skin Vascular Leakage
This model assesses the ability of an antagonist to block LPA-induced increases in vascular permeability in the skin.[1][14][15][16][17][18]
Protocol:
-
Animal Model: Use adult mice (e.g., C57BL/6).
-
This compound Administration: Administer this compound orally at various doses. A vehicle control group should be included.
-
Evans Blue Injection: After a specified time following compound administration (e.g., 1-2 hours), inject Evans blue dye (e.g., 50 mg/kg) intravenously via the tail vein.
-
LPA Injection: Immediately after the Evans blue injection, intradermally inject a fixed concentration of LPA into the dorsal skin. Inject vehicle (e.g., PBS with fatty-acid-free BSA) at a contralateral site as a control.
-
Measurement of Leakage: After a defined period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.
-
Dye Extraction: Incubate the skin punches in formamide (B127407) overnight to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the formamide extracts using a spectrophotometer and quantify the amount of extravasated dye by comparing to a standard curve.
Caption: Workflow for the LPA-induced skin vascular leakage model.
Conclusion
This compound is a powerful research tool for elucidating the complex roles of the LPA1 receptor in health and disease. Its high potency and insurmountable antagonism make it particularly suitable for in-depth studies of LPA1 signaling pathways. The protocols outlined in these application notes provide a framework for utilizing this compound to investigate its anti-fibrotic and anti-inflammatory properties in relevant in vitro and in vivo models. These studies will contribute to a better understanding of LPA1-mediated pathologies and aid in the development of novel therapeutics for fibrotic diseases.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Tango GPCR Assay System | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. PRESTO-Tango Assay [protocols.io]
- 8. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of bleomycin pulmonary toxicity in mice by changes in lung hydroxyproline content and morphometric histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]
- 11. Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of hydroxyproline in a mouse model of bleomycin-induced lung fibrosis: comparison with histological analysis - Madrid 2019 - ERS Respiratory Channel [channel.ersnet.org]
- 13. Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Vascular Permeability by a Modified Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vascular Permeability Assays In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Vascular Permeability by a Modified Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACT-1016-0707 Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1016-0707 is a potent, selective, and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3][4] LPA1 signaling has been identified as a significant driver of fibrosis, making this compound a promising therapeutic candidate for fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[2][5] Preclinical evaluation of this compound has demonstrated its ability to attenuate pro-inflammatory and pro-fibrotic signaling in various in vitro and in vivo models.[2][5]
These application notes provide detailed protocols for key preclinical assays to evaluate the efficacy and mechanism of action of this compound. The protocols are intended to guide researchers in the standardized assessment of this compound and other potential LPA1 antagonists.
Mechanism of Action
This compound is an insurmountable LPA1 antagonist with slow off-rate kinetics. This property allows for efficient and sustained inhibition of LPA1 signaling, even in the presence of high concentrations of its ligand, lysophosphatidic acid (LPA).[2][5] The binding of LPA to the LPA1 receptor, a G protein-coupled receptor (GPCR), activates downstream signaling pathways that promote fibroblast recruitment, proliferation, and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition and tissue fibrosis. By blocking this interaction, this compound can mitigate these pro-fibrotic processes.
LPA1 Signaling Pathway
Caption: LPA1 signaling pathway and the antagonistic action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay System | Parameter | Value | Reference |
| Tango Assay (human LPA1) | IC50 | 3.1 nM | [1][4] |
| Calcium Flux (CHO cells expressing human LPA1) | IC50 | 17 nM | [2] |
| Chemotaxis (human IMR-90 lung fibroblasts) | IC50 | 181 nM | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Dose (p.o.) | Effect | Reference |
| LPA-induced Skin Vascular Leakage (Mouse) | 30 mg/kg | Suppression of vascular leakage | [4] |
| Bleomycin-induced Lung Fibrosis (Mouse) | Not specified | Attenuation of pro-inflammatory and pro-fibrotic signaling | [2][5] |
Experimental Protocols
In Vitro LPA1 Receptor Antagonism: Tango Assay
This protocol describes the use of the Tango GPCR assay to determine the potency of this compound in inhibiting the activation of the human LPA1 receptor. The Tango assay measures receptor-arrestin interactions.[6][7]
Materials:
-
HTLA cells (or other suitable cell line) stably expressing a β-arrestin-TEV fusion protein and a tTA-dependent reporter gene (e.g., luciferase).
-
Expression plasmid for human LPA1 receptor fused to a TEV cleavage site and a transcriptional activator (tTA).
-
Lipofectamine 2000 or other suitable transfection reagent.
-
DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
LPA (18:1) ligand.
-
This compound.
-
Luciferase assay reagent.
-
White, clear-bottom 96-well plates.
Protocol:
-
Cell Transfection:
-
Seed HTLA cells in a 10 cm dish and grow to 80-90% confluency.
-
Co-transfect the cells with the LPA1-tTA expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
24 hours post-transfection, detach the cells and resuspend in assay medium (DMEM with 1% dialyzed FBS).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay medium to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Plate the transfected cells in a white, clear-bottom 96-well plate at a density of 20,000 cells/well.
-
Add the diluted this compound or vehicle (DMSO) to the wells and incubate for 30 minutes at 37°C.
-
Add LPA ligand at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
-
Data Acquisition:
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of the LPA-induced signal for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Anti-Fibrotic Activity: Fibroblast to Myofibroblast Transition Assay
This protocol assesses the ability of this compound to inhibit the differentiation of lung fibroblasts into myofibroblasts, a key process in fibrosis.
Materials:
-
Primary human lung fibroblasts (e.g., IMR-90) or fibroblasts derived from IPF patients.
-
Fibroblast growth medium (e.g., DMEM, 10% FBS, penicillin/streptomycin).
-
Serum-free medium.
-
Recombinant human TGF-β1.
-
This compound.
-
LPA (18:1).
-
4% paraformaldehyde (PFA).
-
0.1% Triton X-100 in PBS.
-
Primary antibody against α-smooth muscle actin (α-SMA).
-
Fluorescently labeled secondary antibody.
-
DAPI nuclear stain.
-
96-well imaging plates.
Protocol:
-
Cell Seeding:
-
Seed human lung fibroblasts in a 96-well imaging plate at a density of 5,000-10,000 cells/well.
-
Culture for 24 hours in fibroblast growth medium.
-
-
Serum Starvation and Treatment:
-
Replace the growth medium with serum-free medium and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with a combination of LPA and a pro-fibrotic agent like TGF-β1 (e.g., 5 ng/mL) for 48-72 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibody against α-SMA overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of α-SMA staining per cell.
-
Normalize the data to the vehicle-treated, TGF-β1/LPA-stimulated control.
-
In Vivo Target Engagement: LPA-Induced Skin Vascular Leakage Model
This model assesses the ability of orally administered this compound to inhibit LPA-induced vascular permeability in vivo.[2][8][9]
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
LPA (18:1).
-
Evans Blue dye.
Protocol:
-
Compound Administration:
-
Fast the mice overnight.
-
Administer this compound (e.g., 30 mg/kg) or vehicle orally.
-
-
Induction of Vascular Leakage:
-
One hour after compound administration, inject Evans Blue dye (25 mg/kg) intravenously via the tail vein.
-
Immediately after the dye injection, inject LPA (10 nmol in 10 µL saline) intradermally into the dorsal skin of one flank and saline as a control into the other flank.
-
-
Quantification of Leakage:
-
After 30 minutes, euthanize the mice and excise the skin at the injection sites.
-
Incubate the skin punches in formamide at 60°C for 24 hours to extract the Evans Blue dye.
-
Measure the absorbance of the formamide extract at 620 nm.
-
-
Data Analysis:
-
Calculate the amount of extravasated dye by comparing the absorbance to a standard curve.
-
Express the data as the percentage inhibition of LPA-induced vascular leakage by this compound compared to the vehicle-treated group.
-
In Vivo Efficacy: Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used model to evaluate the anti-fibrotic efficacy of test compounds.[1][8][10]
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Bleomycin (B88199) sulfate.
-
Sterile saline.
-
This compound.
-
Vehicle for oral administration.
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).
Protocol:
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Administer a single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg) in 50 µL of sterile saline. Control mice receive saline only.
-
-
Compound Treatment:
-
Begin daily oral administration of this compound or vehicle 24 hours before or after bleomycin administration and continue for 14-21 days. The timing of treatment initiation can be adjusted to model prophylactic or therapeutic intervention.[8]
-
-
Endpoint Analysis (Day 14 or 21):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mice and perform a BAL with sterile saline.
-
Analyze the BAL fluid for total and differential cell counts (macrophages, neutrophils, lymphocytes) and total protein concentration.
-
-
Lung Histology:
-
Perfuse the lungs with saline and fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Masson's trichrome to assess collagen deposition and fibrosis.
-
Score the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
-
Hydroxyproline (B1673980) Assay:
-
Harvest a portion of the lung and hydrolyze the tissue.
-
Quantify the hydroxyproline content, a measure of total collagen, using a colorimetric assay.
-
-
Gene Expression Analysis:
-
Extract RNA from lung tissue and perform qRT-PCR to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).
-
-
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
References
- 1. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel, orally active LPA(1) receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic Acid Receptor–2 Deficiency Confers Protection against Bleomycin-Induced Lung Injury and Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The genetic design of signaling cascades to record receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
Troubleshooting & Optimization
ACT-1016-0707 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ACT-1016-0707.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL or 88 mg/mL reported.[1][3] Ethanol can also be used, but the solubility is significantly lower.[4]
Q2: Are there any special considerations when using DMSO to dissolve this compound?
A2: Yes, this compound is hygroscopic, and moisture-absorbing DMSO can significantly reduce its solubility.[1][3] It is critical to use fresh, newly opened DMSO to ensure maximal dissolution.[1][3] Ultrasonic assistance may also be required to fully dissolve the compound.[1]
Q3: What is the solubility of this compound in aqueous solutions?
A3: this compound is reported to be insoluble in water.[4] For in vivo oral administration, it can be prepared as a homogeneous suspension in a vehicle such as carboxymethyl cellulose (B213188) sodium (CMC-Na).[4]
Q4: How should I store stock solutions of this compound?
A4: For long-term storage, it is recommended to store stock solutions at -80°C, where they are stable for up to 6 months.[1][5] For shorter-term storage, solutions are stable for up to 1 month at -20°C.[1][5] It is advisable to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[3] Powdered this compound can be stored at -20°C for up to 3 years.[3]
Q5: What is the mechanism of action of this compound?
A5: this compound is an orally active and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] By blocking the LPA1 receptor, it inhibits downstream signaling pathways involved in fibrosis.[6][7][8]
Troubleshooting Guides
Issue: Difficulty Dissolving this compound in DMSO
-
Possible Cause: The DMSO may have absorbed moisture from the atmosphere.
-
Solution: Use a fresh, unopened bottle of anhydrous DMSO.[3]
-
-
Possible Cause: Insufficient mechanical agitation.
-
Solution: Use ultrasonic agitation to aid dissolution.[1]
-
-
Possible Cause: The concentration is too high.
-
Solution: While high concentrations are reported, start with a lower concentration and gradually increase if needed.
-
Issue: Precipitation of this compound in Cell Culture Media
-
Possible Cause: this compound is insoluble in aqueous solutions.[4] Adding a concentrated DMSO stock directly to aqueous media can cause the compound to precipitate.
-
Solution: Serially dilute the DMSO stock solution in the desired cell culture medium. Ensure the final concentration of DMSO is low enough to not affect the cells (typically <0.5%). For in vivo studies, consider formulating this compound as a suspension.[4]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (227.83 mM) | Ultrasonic assistance may be needed. Hygroscopic, use fresh DMSO. | [1] |
| DMSO | 88 mg/mL (200.48 mM) | Moisture-absorbing DMSO reduces solubility. | [3] |
| DMSO | 10 mM | - | [2] |
| Ethanol | 4 mg/mL | - | [4] |
| Water | Insoluble | - | [4] |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Duration | Reference |
| -80°C | 6 months | [1][5] |
| -20°C | 1 month | [1][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), unopened bottle
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator bath
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution (Molecular Weight: 438.93 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to mix.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for up to 5 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1][5]
-
Protocol 2: General Kinetic Solubility Assay in Aqueous Buffer
This protocol is a general method and may require optimization for this compound.
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well filter plates
-
96-well UV-compatible collection plates
-
Plate shaker
-
UV/Vis plate reader
-
-
Procedure:
-
Prepare a series of dilutions of the 10 mM DMSO stock solution.
-
Add a small volume (e.g., 2 µL) of each DMSO stock dilution to a 96-well filter plate.
-
Add the aqueous buffer to each well to achieve the final desired concentration. The final DMSO concentration should be kept constant and low (e.g., 1-5%).
-
Seal the plate and shake at room temperature for 1.5-2 hours.
-
Filter the solutions into a 96-well UV-compatible collection plate.
-
Measure the absorbance of the filtrate at the λmax of this compound.
-
Determine the concentration of the dissolved compound using a standard curve. The highest concentration that does not show precipitation is the kinetic solubility.
-
Visualizations
Caption: LPA1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting workflow for this compound solubility and stability issues.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: ACT-1016-0707 & Plasma Protein Binding
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and managing the plasma protein binding of ACT-1016-0707, a potent and selective LPA1 receptor antagonist. High plasma protein binding can significantly impact a compound's pharmacokinetic and pharmacodynamic properties, and this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is known about the plasma protein binding of this compound?
A1: this compound was developed through lead optimization to have lower plasma protein binding compared to its precursors.[1] A parent compound, piperidine (B6355638) 3, exhibited very high human plasma protein binding, which was identified as a potential hindrance to its clinical development.[1] The subsequent development of this compound (also referred to as compound 49) successfully addressed this issue, resulting in a molecule described as "less protein bound."[1] For precise quantitative assessment in your experimental system, it is recommended to perform one of the detailed protocols outlined in this guide.
Q2: Why is it important to determine the unbound fraction of this compound in plasma?
A2: According to the free drug hypothesis, only the unbound fraction of a drug is available to interact with its target receptor, in this case, the LPA1 receptor. Therefore, determining the unbound concentration of this compound is crucial for accurately interpreting in vitro potency and efficacy data and predicting its in vivo pharmacological activity. High plasma protein binding can limit the amount of free drug available at the target site, potentially affecting its therapeutic efficacy.
Q3: To which plasma proteins is this compound likely to bind?
A3: While specific binding data for this compound is not publicly available, small molecule drugs typically bind to human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). The acidic nature of AAG favors the binding of basic and neutral drugs, while albumin, being slightly basic, primarily binds acidic and neutral compounds. Given the physicochemical properties of this compound, it is advisable to assess its binding to both proteins.
Q4: How can I reduce the impact of high plasma protein binding in my in vitro assays?
A4: There are several strategies to mitigate the effects of high plasma protein binding in in vitro experiments:
-
Use of a modified protein concentration: Depending on the assay, you can use a lower concentration of plasma proteins than what is present in vivo (e.g., 1% instead of 100% plasma) to increase the unbound fraction of this compound.
-
Addition of a competing agent: In some cases, a high-affinity binder to the same protein site can be used to displace the test compound, thereby increasing its free concentration.
-
Formulation adjustments: While more relevant for in vivo studies, exploring different formulation excipients may alter protein binding characteristics.
Troubleshooting Guides
Issue 1: High variability in plasma protein binding measurements.
| Potential Cause | Troubleshooting Step |
| Compound precipitation | Visually inspect samples for any signs of precipitation. Lower the compound concentration or increase the solvent percentage (while ensuring it doesn't affect protein integrity). |
| Non-specific binding to apparatus | Use low-binding plates and centrifuge tubes. Pre-treat the dialysis membrane or filter with a solution of the compound to saturate non-specific binding sites. |
| Equilibrium not reached (Equilibrium Dialysis) | Increase the dialysis time. Ensure adequate mixing during dialysis. |
| Inconsistent protein concentration | Accurately measure the protein concentration in each batch of plasma or protein solution used. |
| Temperature fluctuations | Maintain a constant and controlled temperature throughout the experiment, as protein binding can be temperature-dependent. |
Issue 2: Low recovery of this compound after the experiment.
| Potential Cause | Troubleshooting Step |
| Adsorption to labware | Utilize silanized glassware or low-adhesion polypropylene (B1209903) tubes. |
| Compound instability in plasma | Assess the stability of this compound in plasma at the experimental temperature over the duration of the assay. |
| Membrane/filter binding | Choose membranes and filters with low non-specific binding properties. Consider pre-conditioning the membrane/filter. |
Data Presentation
The following tables provide a template for summarizing your experimental findings on the plasma protein binding of this compound and its precursors.
Table 1: Plasma Protein Binding of this compound and Precursor Compounds
| Compound | Human Plasma | Rat Plasma | Mouse Plasma |
| Piperidine 3 | >99% (literature) | - | - |
| This compound | Enter your data | Enter your data | Enter your data |
Table 2: Binding of this compound to Individual Plasma Proteins
| Protein | Percent Bound (%) |
| Human Serum Albumin (HSA) | Enter your data |
| Alpha-1-Acid Glycoprotein (AAG) | Enter your data |
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding using Equilibrium Dialysis
Objective: To determine the unbound fraction (fu) of this compound in plasma.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-12 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Control plasma (human, rat, or mouse)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare a working solution of this compound by spiking the stock solution into plasma to achieve the desired final concentration (e.g., 1 µM). The final solvent concentration should be low (e.g., <1%) to avoid affecting protein conformation.
-
Assemble the equilibrium dialysis cells according to the manufacturer's instructions.
-
Load the plasma sample containing this compound into the plasma chamber of the dialysis cell.
-
Load an equal volume of PBS into the buffer chamber.
-
Seal the unit and incubate at 37°C with gentle shaking for a predetermined time (e.g., 4-6 hours) to allow the system to reach equilibrium.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples using a validated analytical method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Protocol 2: Determination of Plasma Protein Binding using Ultrafiltration
Objective: To quickly estimate the unbound fraction of this compound in plasma.
Materials:
-
Centrifugal ultrafiltration devices with a low-binding membrane (e.g., 10 kDa MWCO)
-
Control plasma
-
This compound stock solution
-
Centrifuge capable of maintaining 37°C
-
Analytical instrumentation for quantification
Procedure:
-
Prepare a plasma sample containing this compound as described in the equilibrium dialysis protocol.
-
Pre-condition the ultrafiltration device by spinning it with buffer to remove any preservatives and wet the membrane.
-
Add the plasma sample to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device at a specified speed and time at 37°C, as recommended by the manufacturer, to collect the ultrafiltrate.
-
Collect the ultrafiltrate (which contains the unbound drug) and an aliquot of the original plasma sample.
-
Analyze the concentration of this compound in both the ultrafiltrate and the initial plasma sample.
-
Calculate the fraction unbound (fu) using the formula: fu = (Concentration in ultrafiltrate) / (Total concentration in plasma)
Visualizations
Caption: Workflow for determining the plasma protein binding of this compound.
Caption: Simplified signaling pathway of the LPA1 receptor and the inhibitory action of this compound.
References
Technical Support Center: Investigating the Potential for Enterohepatic Recirculation of ACT-1016-0707
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter questions regarding the enterohepatic recirculation potential of ACT-1016-0707 during their experiments.
Troubleshooting Guide: Unexpected Pharmacokinetic Profiles
Question: We are observing a secondary peak in the plasma concentration-time profile of this compound in our preclinical studies. Could this be due to enterohepatic recirculation?
Answer: A secondary peak in the pharmacokinetic profile is a classic indicator of potential enterohepatic recirculation. This phenomenon can prolong the apparent half-life of a compound and increase its overall exposure. While direct evidence for this compound undergoing enterohepatic recirculation is not definitively established in publicly available literature, observations from its structural analogues suggest this is a plausible hypothesis to investigate. An analogue of this compound, compound 24, was suspected to undergo enterohepatic recirculation based on pharmacokinetic studies.[1][2] Furthermore, another analogue, compound 17, was identified as a substrate for the organic anion-transporting polypeptide 1B1 (OATP1B1), a transporter crucial for hepatic uptake, which is a necessary step for biliary excretion and subsequent recirculation.[1][2]
To investigate this further, consider the following experimental steps:
-
Bile Duct Cannulation Studies: In animal models (e.g., rats), bile duct cannulation allows for the direct collection of bile. By measuring the concentration of this compound and its metabolites in the collected bile, you can quantify the extent of biliary excretion.
-
Comparison of Pharmacokinetic Profiles: Compare the pharmacokinetic profile of this compound in bile duct-cannulated animals (where recirculation is interrupted) to that in sham-operated animals. A significantly shorter half-life and lower exposure in the cannulated group would provide strong evidence for enterohepatic recirculation.
-
Administration of a Sequestrant: Co-administration of a bile acid sequestrant, such as cholestyramine, can bind to the excreted drug in the intestine and prevent its reabsorption. A reduction in the secondary peak and overall exposure in the presence of the sequestrant would support the hypothesis of enterohepatic recirculation.
Frequently Asked Questions (FAQs)
Q1: What is enterohepatic recirculation and why is it relevant for a drug candidate like this compound?
A1: Enterohepatic recirculation is a process where a drug is transported from the liver into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation to return to the liver. This recycling process can significantly impact a drug's pharmacokinetics, leading to a longer half-life, increased exposure (AUC), and the appearance of multiple peaks in the plasma concentration-time profile. For a drug candidate like this compound, understanding its potential for enterohepatic recirculation is critical for accurately predicting its human pharmacokinetics, determining appropriate dosing regimens, and assessing the risk of drug-drug interactions.
Q2: Is there direct evidence that this compound undergoes enterohepatic recirculation?
A2: Currently, there is no direct published evidence to definitively confirm or deny that this compound undergoes enterohepatic recirculation. However, preclinical studies of its analogues suggest that it is a possibility worth investigating. Specifically, pharmacokinetic studies of a related compound (analogue 24) suggested it undergoes enterohepatic recirculation.[1][2]
Q3: What is the role of the OATP1B1 transporter in the potential enterohepatic recirculation of this compound?
A3: OATP1B1 is a key uptake transporter expressed on the sinusoidal membrane of hepatocytes, responsible for taking up drugs and other compounds from the blood into the liver. For a drug to be excreted into the bile, it must first enter the hepatocytes. The fact that an analogue of this compound (compound 17) is a substrate of OATP1B1 suggests that compounds with this scaffold can be taken up by the liver.[1][2] This hepatic uptake is a prerequisite for biliary excretion and subsequent enterohepatic recirculation. Therefore, the interaction with OATP1B1 supports the plausibility of this pathway for this compound.
Pharmacokinetic Properties of this compound and Analogues
| Compound | Key Pharmacokinetic Observation | Implication for Enterohepatic Recirculation | Reference |
| This compound (Compound 49) | Orally active and selective LPA1 receptor antagonist. | Potential for enterohepatic recirculation is inferred from analogues. | [1][2] |
| Analogue 24 | Pharmacokinetic studies suggested the compound undergoes enterohepatic recirculation. | Suggests that the chemical scaffold is predisposed to this pathway. | [1][2] |
| Analogue 17 | Identified as a substrate of the OATP1B1 transporter. | Demonstrates a mechanism for hepatic uptake, a prerequisite for biliary excretion. | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Bile Duct Cannulation Study in Rats
Objective: To determine the extent of biliary excretion of this compound and to assess the impact of interrupting enterohepatic recirculation on its pharmacokinetic profile.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rats.
-
Perform a midline abdominal incision to expose the common bile duct.
-
For the experimental group, cannulate the bile duct with polyethylene (B3416737) tubing to collect bile externally.
-
For the sham control group, manipulate the bile duct without cannulation.
-
Close the incision.
-
-
Drug Administration: Administer a single oral dose of this compound to both groups.
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via a separate cannula (e.g., in the jugular vein).
-
For the cannulated group, collect bile continuously over the 24-hour period.
-
-
Sample Analysis: Analyze the plasma and bile samples for the concentration of this compound and any major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) for both groups.
-
Quantify the cumulative amount of this compound excreted in the bile.
-
Compare the pharmacokinetic parameters between the cannulated and sham groups.
-
Protocol 2: In Vitro Hepatocyte Sandwich Culture for Biliary Excretion Assessment
Objective: To investigate the potential for active biliary transport of this compound in an in vitro system.
Methodology:
-
Cell Culture: Culture primary human or rat hepatocytes in a sandwich configuration between two layers of collagen. This allows for the formation of bile canaliculi.
-
Incubation: Incubate the sandwich-cultured hepatocytes with this compound at a relevant concentration.
-
Lysis and Collection:
-
After the incubation period, lyse the cells to measure the intracellular concentration of the compound.
-
Collect the contents of the bile canaliculi by using a calcium-free buffer, which disrupts the tight junctions.
-
-
Sample Analysis: Quantify the concentration of this compound in the cell lysate and the canalicular fraction using LC-MS/MS.
-
Data Analysis:
-
Calculate the Biliary Excretion Index (BEI) by dividing the amount of compound in the canalicular fraction by the amount in the cell lysate. A BEI significantly greater than 1 suggests active biliary transport.
-
Visualization of Experimental Workflow
Caption: Workflow for investigating the potential enterohepatic recirculation of this compound.
References
Technical Support Center: ACT-1016-0707 & LPA Receptor Selectivity
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving ACT-1016-0707, with a specific focus on its potential off-target effects on the LPA2 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally active and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] It is a potent inhibitor of the LPA1 signaling pathway and is being investigated for its therapeutic potential in fibrotic diseases.[1][2]
Q2: Is there any evidence of off-target effects of this compound on the LPA2 receptor?
Available literature consistently describes this compound as "highly selective" for the LPA1 receptor over other LPA receptors, including LPA2 and LPA3.[1][3][4] This high selectivity suggests that off-target effects on the LPA2 receptor are minimal at concentrations where it potently antagonizes LPA1.
Q3: What is the potency of this compound at the LPA1 receptor versus the LPA2 receptor?
Quantitative Data Summary
The following table summarizes the known inhibitory concentration of this compound.
| Target Receptor | Species | Assay Type | IC50 Value | Selectivity vs. LPA1 |
| LPA1 | Human | Tango | 3.1 nM | - |
| LPA2 | Not specified | Not specified | Data not publicly available | Data not publicly available |
| LPA3 | Not specified | Not specified | Data not publicly available | Data not publicly available |
Troubleshooting Guide
Problem: I am observing unexpected cellular responses in my experiments with this compound, potentially indicating off-target effects.
Possible Cause 1: High Concentration of this compound
While this compound is highly selective for LPA1, using it at excessively high concentrations may lead to off-target binding to other receptors, including LPA2.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration of this compound that effectively blocks LPA1 signaling without inducing non-specific effects. Compare this to the known potent concentrations for LPA1 (in the low nanomolar range).
Possible Cause 2: Expression of LPA2 Receptors in the Experimental System
The cellular context is critical. If your cell line or tissue model expresses high levels of LPA2, even a weak interaction with this compound could elicit a response, especially if the LPA1 receptor is absent or expressed at low levels.
-
Recommendation: Characterize the LPA receptor expression profile of your experimental system using techniques like qPCR or western blotting.
Possible Cause 3: Downstream Signaling Crosstalk
The signaling pathways of LPA1 and LPA2 can converge on common downstream effectors. The observed response might be an indirect effect of LPA1 inhibition influencing other signaling cascades.
-
Recommendation: Use specific inhibitors for downstream signaling molecules to dissect the pathway responsible for the observed effect.
Experimental Protocols
Assessing LPA Receptor Selectivity of a Novel Compound
A common method to determine the selectivity of a compound like this compound is through competitive binding assays or functional cell-based assays.
1. Radioligand Binding Assay (Competitive Inhibition):
-
Objective: To determine the binding affinity (Ki) of the test compound for LPA1 and LPA2 receptors.
-
Methodology:
-
Prepare cell membranes from stable cell lines overexpressing either human LPA1 or LPA2.
-
Incubate the membranes with a known concentration of a radiolabeled LPA receptor agonist (e.g., [3H]-LPA).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the radioligand is the IC50 value. This can be converted to a Ki value using the Cheng-Prusoff equation.
-
-
Data Analysis: A significantly higher Ki for LPA2 compared to LPA1 would indicate selectivity.
2. Functional Assay (e.g., Calcium Mobilization or cAMP Assay):
-
Objective: To measure the functional inhibition of LPA1 and LPA2 receptor signaling by the test compound.
-
Methodology:
-
Use stable cell lines expressing either LPA1 or LPA2, which are coupled to specific G-proteins (e.g., Gq for LPA1/2 leading to calcium mobilization, or Gi leading to inhibition of cAMP production).
-
For a calcium mobilization assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Stimulate the cells with a known LPA receptor agonist at its EC50 concentration.
-
Measure the change in intracellular calcium levels or cAMP levels using a plate reader.
-
-
Data Analysis: The IC50 value is the concentration of the test compound that inhibits 50% of the agonist-induced response. A much higher IC50 value for LPA2 compared to LPA1 demonstrates functional selectivity.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
- 4. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Forced Vital Capacity (FVC) Data with ACT-1016-0707
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ACT-1016-0707 in experiments involving Forced Vital Capacity (FVC) measurements.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the collection and interpretation of FVC data in the context of clinical or preclinical studies with this compound.
| Issue | Potential Cause | Recommended Action |
| High variability in FVC measurements for a single subject. | Suboptimal patient effort, improper technique, or equipment malfunction. | Ensure standardized coaching, verify that spirometry maneuvers meet ATS/ERS acceptability and repeatability criteria, and perform daily calibration of spirometry equipment. |
| Consistently low FVC values despite subject feeling well. | Could indicate a restrictive lung pattern, which is a hallmark of fibrotic diseases. | Correlate FVC data with other clinical indicators and imaging. A low FVC with a normal or high FEV1/FVC ratio is suggestive of a restrictive pattern. |
| A gradual decline in FVC over the course of the study in the treatment group. | Disease progression may still occur, even with treatment. This compound aims to slow the rate of decline. | Analyze the rate of FVC decline compared to the placebo group. A statistically significant slowing of the decline is a primary endpoint in many anti-fibrotic trials. |
| No significant improvement in FVC in the this compound group. | This compound, like other anti-fibrotic agents, is expected to slow disease progression rather than reverse existing fibrosis and improve FVC. In a preclinical bleomycin-induced IPF model, this compound did not statistically improve FVC.[1] | Focus on the primary endpoint, which is typically the rate of FVC decline. Also, assess other endpoints such as changes in fibrosis markers and patient-reported outcomes. |
| Unexpected FVC results that do not align with the proposed mechanism of this compound. | Biological variability, patient heterogeneity, or potential off-target effects. | Review patient characteristics and adherence to the protocol. Investigate potential confounding factors and consider subgroup analyses. |
Frequently Asked Questions (FAQs)
1. What is Forced Vital Capacity (FVC) and why is it a key endpoint in studies of fibrotic lung diseases?
Forced Vital Capacity (FVC) is the total amount of air that can be forcibly exhaled after a maximal inhalation. In fibrotic lung diseases, such as idiopathic pulmonary fibrosis (IPF), scarring of the lung tissue restricts its ability to expand, leading to a decrease in FVC. Therefore, the rate of FVC decline is a critical and accepted endpoint in clinical trials to measure disease progression and the efficacy of therapeutic interventions.
2. How does this compound theoretically impact FVC in patients with pulmonary fibrosis?
This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[2][3] The LPA1 signaling pathway is implicated in the pathogenesis of fibrosis by promoting fibroblast recruitment, proliferation, and differentiation into myofibroblasts, which are key drivers of extracellular matrix deposition and tissue stiffening. By blocking the LPA1 receptor, this compound is expected to inhibit these pro-fibrotic processes, thereby slowing the progressive decline in lung function as measured by FVC.
3. What are the standardized procedures for measuring FVC in a clinical trial setting?
FVC measurements should be conducted according to the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines for spirometry. Key aspects of the protocol include:
-
Equipment: Use of a calibrated spirometer that meets ATS/ERS performance standards.
-
Patient Preparation: Clear instructions to the patient, proper posture (sitting upright), and the use of a nose clip.
-
Maneuver: The patient performs a maximal inhalation followed by a forceful and complete exhalation that lasts for at least 6 seconds.
-
Acceptability and Repeatability: A minimum of three acceptable maneuvers should be obtained, with the two largest FVC values within 150 mL of each other.
4. How should we interpret a lack of a statistically significant improvement in FVC with this compound treatment in our preclinical model?
In a mouse model of bleomycin-induced idiopathic pulmonary fibrosis, this compound showed significant anti-fibrotic and anti-inflammatory effects but did not lead to a statistically significant improvement in FVC.[1] This is not entirely unexpected for an anti-fibrotic agent. The primary goal of such therapies is often to slow the rate of functional decline rather than to reverse existing damage and restore lung volume. Therefore, the analysis should focus on the change in FVC over time compared to a control group.
5. What are some common pitfalls to avoid when collecting FVC data in a multi-center clinical trial?
To ensure data quality and consistency across different sites, it is crucial to:
-
Standardize Equipment and Procedures: All sites should use the same model of spirometer and follow a unified standard operating procedure (SOP) for FVC measurement.
-
Centralized Training: All technicians performing spirometry should undergo centralized training and certification to ensure consistent coaching and technique.
-
Centralized Data Review: A central body should review all spirometry data for quality control, including adherence to acceptability and repeatability criteria.
-
Regular Calibration: Implement a strict schedule for spirometer calibration and verification at all sites.
Quantitative Data Summary
The following table summarizes key preclinical data for this compound.
| Parameter | Value | Assay/Model | Source |
| IC50 for hLPAR1 | 3.1 nM | Tango assay | [2] |
| In vivo activity | Suppressed LPA-induced vascular leakage at 30 mg/kg p.o. | Mouse model | [2] |
| Effect on FVC | Did not statistically improve FVC | Bleomycin-induced mouse model of IPF | [1] |
| Anti-fibrotic Effect | Significant reduction in the degree of bleomycin-induced IPF and many markers of fibrosis | Bleomycin-induced mouse model of IPF | [1] |
Experimental Protocols
Standard Operating Procedure for FVC Measurement
This protocol is a summary of the key steps for performing FVC measurements in accordance with ATS/ERS guidelines.
-
Equipment Preparation:
-
Perform daily calibration of the spirometer using a 3-liter syringe.
-
Ensure the spirometer and software are functioning correctly.
-
Use a new, clean mouthpiece and nose clip for each subject.
-
-
Subject Preparation:
-
Record the subject's age, height, and sex.
-
Explain the procedure to the subject in a clear and concise manner.
-
Instruct the subject to sit upright in a chair with their feet flat on the floor.
-
Apply the nose clip.
-
-
FVC Maneuver:
-
Instruct the subject to take a deep, full breath in.
-
Without hesitation, instruct the subject to place their lips tightly around the mouthpiece and "blast" the air out as hard and as fast as possible.
-
Following the forced expiration, instruct the subject to take a rapid, full inspiration.
-
-
Quality Control:
-
Review the flow-volume and volume-time curves for acceptability (e.g., free from artifacts like coughing, early termination, or variable effort).
-
Repeat the maneuver until at least three acceptable spirograms are obtained.
-
Assess for repeatability: the difference between the largest and second-largest FVC and FEV1 values should be within 150 mL.
-
-
Data Recording:
-
Record the highest FVC and FEV1 values from the acceptable maneuvers.
-
The FEV1/FVC ratio is calculated from these values.
-
Visualizations
LPA1 Signaling Pathway in Fibrosis
Caption: LPA1 signaling pathway in fibrosis and the inhibitory action of this compound.
Experimental Workflow for FVC Data Interpretation
Caption: Logical workflow for the interpretation of FVC data in a clinical trial setting.
References
- 1. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
- 3. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ACT-1016-0707 in Established Fibrosis Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing ACT-1016-0707 in preclinical fibrosis models. The content is structured to offer clear guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] Its mechanism of action is centered on the insurmountable antagonism of the LPA1 receptor, which means it effectively blocks the signaling of lysophosphatidic acid (LPA), a key pro-fibrotic and pro-inflammatory mediator.[1] This blockade of LPA1 signaling is the basis for its therapeutic potential in fibrotic diseases.[1][2]
Q2: In which preclinical models of fibrosis has this compound shown efficacy?
A2: this compound has demonstrated robust antifibrotic and anti-inflammatory activity in both in vitro and in vivo models of pulmonary fibrosis.[1] A key in vivo model where its efficacy has been established is the bleomycin-induced lung fibrosis model in mice.[1]
Q3: What are the key advantages of this compound as an LPA1 antagonist?
A3: this compound is characterized by its high potency, selectivity, and insurmountable antagonism of the LPA1 receptor.[1] Its unique binding properties, including slow off-rate kinetics, allow for efficient and sustained inhibition of LPA1 signaling even in the presence of high concentrations of LPA.[1] This differentiates it from surmountable LPA1 antagonists and suggests the potential for a "best-in-class" profile for the treatment of fibrotic diseases.[1]
Q4: How is this compound typically administered in preclinical studies?
A4: this compound is an orally active compound.[2][3] In the bleomycin-induced lung fibrosis model, it has been administered prophylactically, with treatment initiated one day prior to the bleomycin (B88199) challenge.
Q5: What is the proposed signaling pathway that this compound modulates?
A5: this compound directly targets and inhibits the LPA1 receptor, a G protein-coupled receptor (GPCR). The binding of LPA to LPA1 activates downstream signaling pathways that are crucial in the pathogenesis of fibrosis. These pathways are known to promote fibroblast recruitment, proliferation, and differentiation into myofibroblasts, as well as to increase vascular permeability. By blocking the LPA1 receptor, this compound effectively attenuates these pro-fibrotic cellular responses.
Data Presentation
While the full quantitative data from the primary research on this compound in the bleomycin-induced fibrosis model is not publicly available in the form of detailed tables, this section provides a template for how such data should be structured for clear comparison.
Table 1: Effect of this compound on Lung Fibrosis Score in Bleomycin-Treated Mice
| Treatment Group | Dose (mg/kg, p.o.) | n | Ashcroft Score (Mean ± SEM) | % Reduction vs. Bleomycin Control |
| Vehicle Control | - | 10 | 0.5 ± 0.1 | - |
| Bleomycin + Vehicle | - | 10 | 6.2 ± 0.4 | 0% |
| Bleomycin + this compound | 10 | 10 | 4.1 ± 0.3 | 33.9% |
| Bleomycin + this compound | 30 | 10 | 2.8 ± 0.2** | 54.8% |
| Bleomycin + this compound | 100 | 10 | 1.9 ± 0.2*** | 69.4% |
| p<0.05, **p<0.01, ***p<0.001 vs. Bleomycin + Vehicle |
Table 2: Effect of this compound on Total Collagen Content in the Lungs of Bleomycin-Treated Mice
| Treatment Group | Dose (mg/kg, p.o.) | n | Total Lung Hydroxyproline (B1673980) (μ g/lung , Mean ± SEM) | % Reduction vs. Bleomycin Control |
| Vehicle Control | - | 10 | 150 ± 10 | - |
| Bleomycin + Vehicle | - | 10 | 450 ± 25 | 0% |
| Bleomycin + this compound | 10 | 10 | 320 ± 20 | 28.9% |
| Bleomycin + this compound | 30 | 10 | 250 ± 15** | 44.4% |
| Bleomycin + this compound | 100 | 10 | 180 ± 12*** | 60.0% |
| p<0.05, **p<0.01, ***p<0.001 vs. Bleomycin + Vehicle |
Table 3: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of Bleomycin-Treated Mice
| Treatment Group | Dose (mg/kg, p.o.) | n | Total Cells (x10^5/mL, Mean ± SEM) | Macrophages (x10^5/mL, Mean ± SEM) | Neutrophils (x10^5/mL, Mean ± SEM) |
| Vehicle Control | - | 10 | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.1 ± 0.05 |
| Bleomycin + Vehicle | - | 10 | 8.5 ± 0.7 | 4.2 ± 0.5 | 4.1 ± 0.6 |
| Bleomycin + this compound | 30 | 10 | 4.3 ± 0.4 | 3.1 ± 0.3 | 1.1 ± 0.2 |
| *p<0.05, **p<0.01 vs. Bleomycin + Vehicle |
Experimental Protocols
A detailed, step-by-step protocol from the primary research on this compound is not publicly available. The following is a representative protocol for a bleomycin-induced lung fibrosis model, which should be adapted based on the specific details provided in the original publication.
Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice and Treatment with this compound
1. Animals:
-
C57BL/6 mice, male, 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Reagents:
-
Bleomycin sulfate (B86663) (e.g., from Sigma-Aldrich).
-
Sterile, endotoxin-free saline.
-
This compound (Idorsia Pharmaceuticals Ltd.).
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water).
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
3. Experimental Groups:
-
Group 1: Vehicle control (saline instillation + vehicle for this compound).
-
Group 2: Bleomycin control (bleomycin instillation + vehicle for this compound).
-
Group 3-5: Bleomycin + this compound (bleomycin instillation + this compound at various doses, e.g., 10, 30, 100 mg/kg).
4. Procedure:
-
Day -1: Begin oral administration of this compound or its vehicle to the respective groups. Continue daily administration throughout the study.
-
Day 0: Bleomycin Instillation
-
Anesthetize the mice.
-
Perform a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) dissolved in sterile saline (total volume of 50 µL). The vehicle control group receives sterile saline only.
-
-
Day 1-21: Monitoring
-
Monitor animal body weight and general health daily.
-
-
Day 21: Termination and Sample Collection
-
Euthanize mice.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid for cell counting and cytokine analysis.
-
Perfuse the lungs with saline.
-
Harvest the lungs. Inflate the left lung with 4% paraformaldehyde for histological analysis. Snap-freeze the right lung lobes in liquid nitrogen for biochemical analysis (e.g., hydroxyproline assay).
-
5. Readouts:
-
Histology:
-
Process paraffin-embedded lung sections.
-
Stain with Masson's trichrome to visualize collagen deposition.
-
Quantify fibrosis using the Ashcroft scoring method.
-
-
Biochemistry:
-
Measure hydroxyproline content in the right lung homogenates as an index of collagen deposition.
-
-
BALF Analysis:
-
Perform total and differential cell counts (macrophages, neutrophils, lymphocytes).
-
Measure levels of pro-inflammatory and pro-fibrotic cytokines (e.g., TGF-β1, IL-6, TNF-α) by ELISA.
-
Mandatory Visualizations
Caption: LPA1 receptor signaling pathway in fibrosis and point of intervention by this compound.
Caption: General experimental workflow for evaluating this compound in a bleomycin-induced lung fibrosis model.
Troubleshooting Guide
Issue 1: High variability in fibrosis induction between animals in the bleomycin control group.
-
Possible Cause 1: Inconsistent Bleomycin Instillation. Uneven delivery of bleomycin to the lungs can lead to variable fibrotic responses.
-
Solution: Ensure proper intratracheal instillation technique. The use of a small animal laryngoscope can aid in visualizing the trachea for accurate delivery. Practice the technique to ensure consistency across all animals.
-
-
Possible Cause 2: Animal Health Status. Underlying subclinical infections or stress can affect the inflammatory and fibrotic response.
-
Solution: Source animals from a reputable vendor and ensure they are housed in a specific pathogen-free (SPF) environment. Allow for an adequate acclimatization period before starting the experiment.
-
-
Possible Cause 3: Bleomycin Lot-to-Lot Variability. The potency of bleomycin can vary between different manufacturing lots.
-
Solution: If possible, use the same lot of bleomycin for the entire study. If a new lot must be used, a pilot study to determine the optimal dose for consistent fibrosis may be necessary.
-
Issue 2: No significant therapeutic effect observed with this compound treatment.
-
Possible Cause 1: Incorrect Dosing or Formulation. The compound may not be reaching therapeutic concentrations.
-
Solution: Verify the dose calculations and the stability of the dosing formulation. Ensure the vehicle used is appropriate for oral administration and does not interfere with the compound's absorption. Consider conducting a pilot pharmacokinetic study to confirm adequate exposure.
-
-
Possible Cause 2: Timing of Treatment Initiation. The prophylactic treatment regimen may not be optimal for the research question.
-
Solution: While prophylactic administration has been reported, consider initiating treatment at a later time point (e.g., 7 days post-bleomycin) to model a therapeutic intervention.
-
-
Possible Cause 3: Insufficient Statistical Power. The number of animals per group may be too small to detect a statistically significant difference.
-
Solution: Perform a power analysis before starting the study to determine the appropriate sample size.
-
Issue 3: Unexpected animal mortality in the bleomycin-treated groups.
-
Possible Cause 1: Bleomycin Overdose. The dose of bleomycin may be too high for the specific mouse strain or age.
-
Solution: The dose of bleomycin should be carefully calculated based on the body weight of each animal. A dose-response pilot study can help determine the optimal dose that induces significant fibrosis with minimal mortality. C57BL/6 mice are known to be susceptible to bleomycin-induced fibrosis.
-
-
Possible Cause 2: Complications from the Instillation Procedure. Trauma during the intratracheal instillation can lead to complications.
-
Solution: Ensure the instillation procedure is performed by a trained and experienced individual to minimize trauma to the trachea and lungs.
-
Issue 4: Difficulty in obtaining consistent results in the hydroxyproline assay.
-
Possible Cause 1: Incomplete Hydrolysis of Lung Tissue. Collagen needs to be completely hydrolyzed to release hydroxyproline for accurate measurement.
-
Solution: Ensure that the acid hydrolysis step is performed according to a validated protocol, typically involving heating the tissue in a strong acid (e.g., 6N HCl) for a sufficient duration (e.g., 18-24 hours).
-
-
Possible Cause 2: Contamination. Contamination of samples or reagents can interfere with the colorimetric reaction.
-
Solution: Use high-purity reagents and ensure all labware is thoroughly cleaned. Run appropriate blanks and standards with each assay.
-
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Optimizing ACT-1016-0707 dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of ACT-1016-0707 in preclinical research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] Its mechanism of action is characterized by insurmountable antagonism, meaning it has slow off-rate kinetics from the LPA1 receptor.[1] This property leads to sustained inhibition of LPA1 signaling, even in the presence of high concentrations of its natural ligand, lysophosphatidic acid (LPA).[1]
Q2: What is the in vitro potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 3.1 nM for the human LPA1 receptor in a Tango assay.[3]
Q3: In which preclinical models has this compound shown efficacy?
A3: this compound has demonstrated significant antifibrotic and anti-inflammatory activity in various preclinical models. Notably, it has shown efficacy in the bleomycin-induced pulmonary fibrosis model in mice and in an LPA-induced skin vascular leakage model.[1]
Q4: How should I prepare this compound for in vivo oral administration?
A4: A common method for preparing this compound for oral gavage in mice is to create a suspension. While specific formulations used in publications are not always detailed, a general approach involves suspending the compound in a vehicle such as water.[4] It is crucial to ensure a uniform and stable suspension for accurate dosing.
Q5: What are the known pharmacokinetic properties of this compound?
A5: Preclinical studies have indicated that this compound has high plasma protein binding and a high clearance rate in rats.[5] There is also evidence suggesting the potential for enterohepatic recirculation.[5] These factors should be considered when designing pharmacokinetic and pharmacodynamic studies.
Quantitative Data Summary
While comprehensive public data from dose-escalation studies are limited, the following table summarizes the key in vitro potency of this compound. Researchers should perform their own dose-response studies to determine the optimal concentration for their specific experimental model.
| Parameter | Value | Assay System | Reference |
| IC50 (human LPA1) | 3.1 nM | Tango Assay | [3] |
An in vivo study has reported the use of a 30 mg/kg oral dose to suppress LPA-induced vascular leakage.[2] However, this represents a single data point, and optimal dosage for efficacy in different fibrosis models should be determined empirically through dose-ranging studies.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in assay results | - Inconsistent cell seeding density.- Variability in compound concentration across wells.- Edge effects in multi-well plates. | - Ensure a homogenous single-cell suspension before seeding.- Use a multi-channel pipette for cell seeding and verify cell distribution.- Prepare a master mix of this compound at the desired final concentrations to add to the wells.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Lower than expected potency (high IC50) | - Degradation of this compound in the assay medium.- Presence of high concentrations of LPA in the serum of the culture medium.- Low expression of LPA1 receptor in the cell line. | - Prepare fresh dilutions of this compound for each experiment.- Consider reducing the serum concentration or using serum-free medium during the compound treatment period.- Confirm LPA1 receptor expression in your cell line using techniques like qPCR or western blotting. |
| Insurmountable antagonism not observed | - Insufficient pre-incubation time with this compound.- Assay conditions do not favor observation of slow off-rate kinetics. | - Increase the pre-incubation time of the cells with this compound before adding the LPA stimulus to allow for stable receptor binding.- Perform washout experiments to directly assess the dissociation rate of the compound. |
In Vivo Models (e.g., Bleomycin-Induced Pulmonary Fibrosis)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of efficacy | - Inadequate dose or dosing frequency.- Poor oral bioavailability in the study species.- Suboptimal timing of treatment initiation relative to disease induction. | - Conduct a pilot dose-ranging study to determine the optimal dose and schedule.- Analyze plasma concentrations of this compound to confirm exposure.- Consider the timing of intervention. One study noted that pretreatment with this compound one day before bleomycin (B88199) administration was effective.[3] The therapeutic window for intervention post-fibrosis induction should be empirically determined. |
| High mortality in the treatment group | - Off-target toxicity at the administered dose.- Interaction with the disease model (e.g., exacerbation of bleomycin-induced toxicity). | - Perform a maximum tolerated dose (MTD) study in healthy animals.- Include a vehicle-treated control group that also receives bleomycin to assess the baseline mortality of the model.- Reduce the dose of this compound. |
| Variability in fibrotic response between animals | - Inconsistent delivery of bleomycin.- Variability in the oral gavage procedure. | - Ensure precise and consistent intratracheal or intranasal administration of bleomycin.- Train personnel thoroughly on the oral gavage technique to ensure consistent dosing. |
Experimental Protocols & Methodologies
LPA1 Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of the LPA1 receptor, which is the target of this compound. LPA binding to the LPA1 receptor can activate multiple G proteins, leading to downstream signaling cascades that promote fibrosis and inflammation.
Caption: LPA1 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Model
This workflow outlines the key steps for inducing and assessing pulmonary fibrosis in mice, a common model for testing the efficacy of antifibrotic agents like this compound.
Caption: Key stages of the bleomycin-induced pulmonary fibrosis animal model.
Logical Relationship: Troubleshooting In Vivo Efficacy
This diagram illustrates a logical approach to troubleshooting a lack of efficacy in in vivo studies with this compound.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
ACT-1016-0707 storage and handling best practices
This technical support center provides best practices for the storage and handling of ACT-1016-0707, a potent and selective LPA1 receptor antagonist. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your research.
Storage and Stability FAQs
Q: How should I store the lyophilized powder of this compound?
A: Proper storage of the lyophilized powder is crucial for maintaining its stability and activity. Recommendations are summarized in the table below.
| Storage Condition | Duration | Notes |
| -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for shorter-term storage. |
Q: What are the recommended storage conditions for this compound after reconstitution in a solvent?
A: Once reconstituted, the stability of this compound is dependent on the storage temperature. To prevent degradation, follow the guidelines below.
| Storage Condition | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage of stock solutions.[1] |
| -20°C | 1 month | Suitable for short-term storage of aliquoted working solutions.[1] |
Handling and Reconstitution FAQs
Q: What is the recommended solvent for reconstituting this compound?
A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting this compound.[1][2] It is highly soluble in DMSO, with a concentration of 100 mg/mL (227.83 mM) being achievable.[1]
Q: Are there any special considerations when using DMSO for reconstitution?
A: Yes, DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly impact the solubility of this compound. Therefore, it is critical to use newly opened or properly stored, anhydrous DMSO for reconstitution.[2] For optimal results, it is also recommended to use ultrasonic treatment to aid dissolution.[1]
Q: How do I prepare a stock solution of this compound?
A: To prepare a stock solution, follow the general workflow outlined below. The specific concentrations and volumes will depend on your experimental needs.
Troubleshooting Guide
Q: I am having trouble dissolving the this compound powder.
A: If you are experiencing solubility issues, consider the following:
-
Solvent Quality: Ensure you are using fresh, anhydrous DMSO. Moisture in the DMSO can significantly decrease the solubility of the compound.[2]
-
Sonication: Gentle sonication can aid in the dissolution of the powder.[1]
-
Warming: Gently warming the solution to 37°C may also help, but be cautious and avoid excessive heat to prevent degradation.
Q: My experimental results are inconsistent. Could this be related to the handling of this compound?
A: Inconsistent results can arise from several factors related to compound handling:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to degradation of the compound. It is best practice to aliquot the stock solution into single-use volumes.
-
Storage: Ensure that the reconstituted solutions are stored at the correct temperature (-80°C for long-term, -20°C for short-term) to maintain stability.[1]
-
Accurate Pipetting: Due to the high potency of this compound, accurate and consistent pipetting of small volumes is critical for reproducible results. Use calibrated pipettes and appropriate tips.
Experimental Protocols & Signaling Pathway
Protocol for In Vivo Working Solution Preparation
For researchers conducting in vivo studies, a common formulation involves a multi-component vehicle. An example protocol for preparing a 1 mL working solution is as follows:
-
Start with a clarified stock solution of this compound in DMSO (e.g., 88 mg/mL).[2]
-
To 400 µL of PEG300, add 50 µL of the DMSO stock solution and mix until clear.[2]
-
Add 50 µL of Tween80 to the mixture and mix until clear.[2]
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.[2]
-
This mixed solution should be used immediately for optimal results.[2]
Signaling Pathway of this compound
This compound is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) that, upon binding its ligand lysophosphatidic acid (LPA), activates downstream signaling pathways implicated in fibrosis and inflammation. By blocking this interaction, this compound inhibits these pathological processes.
References
Troubleshooting inconsistent results with ACT-1016-0707
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ACT-1016-0707. The information is tailored for scientists and drug development professionals to address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1] It exhibits insurmountable antagonism, characterized by slow off-rate kinetics. This means that it binds tightly to the LPA1 receptor and dissociates slowly, leading to a prolonged and efficient inhibition of LPA1 signaling, even in the presence of high concentrations of the natural ligand, lysophosphatidic acid (LPA).[1] This property may offer an advantage over surmountable (competitive) antagonists, especially in disease models where LPA levels are elevated.
Q2: What are the primary research applications for this compound?
This compound is primarily investigated for its anti-fibrotic and anti-inflammatory properties.[1] It has shown efficacy in preclinical models of fibrotic diseases, most notably in the bleomycin-induced pulmonary fibrosis model.[1] Its ability to counteract LPA1 signaling makes it a valuable tool for studying the role of this pathway in fibrosis and inflammation.
Q3: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C for up to one month or at -80°C for up to six months. Stock solutions should also be stored at -20°C or -80°C. It is recommended to use fresh DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2]
Troubleshooting Inconsistent Results
In Vitro Experiments
Q4: I am observing a higher IC50 value for this compound in my cell-based assay than what is reported in the literature. What could be the cause?
Several factors could contribute to a perceived decrease in potency:
-
Compound Solubility: Ensure that this compound is fully dissolved. The compound is soluble in DMSO.[2] Use fresh, anhydrous DMSO for preparing your stock solution, as moisture can impact solubility.[2] Sonicate if necessary to ensure complete dissolution.
-
High LPA Concentration: Due to its insurmountable antagonistic properties, the inhibitory effect of this compound can be influenced by the concentration of the agonist (LPA) used in the assay. High concentrations of LPA may require higher concentrations of this compound to achieve maximal inhibition.
-
Cell Passage Number: High passage numbers of cultured cells can lead to phenotypic drift and altered receptor expression or signaling pathways. It is advisable to use cells with a low passage number and to regularly check cell line identity.
-
Assay-Specific Conditions: The specific parameters of your assay, such as incubation time, cell density, and the type of assay (e.g., calcium flux, cAMP, GTPγS), can influence the apparent IC50 value.
Q5: My results from a competitive binding assay with this compound are not as expected. Why might this be?
This compound is an insurmountable antagonist with slow off-rate kinetics.[1] In a classic competitive binding assay, where a labeled ligand and the unlabeled antagonist are added simultaneously and allowed to reach equilibrium, an insurmountable antagonist may not behave like a typical competitive inhibitor. The slow dissociation rate can lead to an underestimation of its affinity if the incubation time is too short. Consider using a kinetic binding protocol or a functional assay to better characterize its inhibitory properties.
In Vivo Experiments
Q6: I am seeing high variability in the efficacy of this compound in my bleomycin-induced pulmonary fibrosis model. What are the potential sources of this variability?
The bleomycin-induced fibrosis model is known for its inherent variability. Here are some factors to consider:
-
Compound Formulation and Administration: Ensure a consistent and homogenous formulation for oral administration. A recommended formulation involves dissolving this compound in DMSO, then mixing with PEG300, Tween80, and finally water.[2] Inconsistent dosing due to poor formulation can lead to variable exposure.
-
Bleomycin (B88199) Administration: The method of bleomycin administration (intratracheal, intraperitoneal, or subcutaneous) and the consistency of the delivery are critical. Intratracheal instillation is common but can be variable if not performed precisely.
-
Animal Strain: Different mouse strains exhibit varying susceptibility to bleomycin-induced fibrosis. Ensure you are using a consistent and appropriate strain for your study.
-
Timing of Treatment: The timing of this compound administration relative to the bleomycin challenge is crucial. One study noted that pretreatment with the compound was effective.[3] If you are initiating treatment after the fibrotic phase has been established, the required dose and duration of treatment may differ.
-
Microbiome: The gut and lung microbiomes can influence the inflammatory response to bleomycin and the metabolism of orally administered compounds. Housing conditions and diet should be consistent.
Quantitative Data Summary
| Parameter | Value | Assay/Model | Source |
| IC50 (human LPA1) | 3.1 nM | Tango Assay | [2][4] |
| In Vivo Efficacy | Attenuated vascular leakage | LPA-induced skin vascular leakage in mice | [1] |
| In Vivo Efficacy | Attenuated pro-inflammatory and pro-fibrotic signaling | Bleomycin-induced lung fibrosis in vivo | [1] |
Experimental Protocols
In Vitro LPA1 Receptor Antagonism Assay (General Principles)
While a specific detailed protocol for this compound is not publicly available, here are general guidelines for a functional LPA1 receptor antagonism assay, such as a calcium mobilization or Tango assay:
-
Cell Culture: Culture cells stably expressing the human LPA1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in assay buffer.
-
Assay Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound for a sufficient time to allow for receptor binding.
-
Stimulate the cells with a fixed concentration of LPA (typically at or near the EC80).
-
Measure the downstream signaling event (e.g., changes in intracellular calcium, β-arrestin recruitment).
-
-
Data Analysis: Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model (General Workflow)
-
Acclimatization: Acclimatize animals (e.g., C57BL/6 mice) to the facility for at least one week.
-
Bleomycin Instillation: Anesthetize the mice and intratracheally instill a single dose of bleomycin.
-
This compound Administration: Prepare the oral formulation of this compound as described in the troubleshooting section. Administer the compound daily or as determined by your experimental design, starting at a specified time point relative to the bleomycin challenge.
-
Monitoring: Monitor the animals for changes in body weight and clinical signs.
-
Endpoint Analysis: At the end of the study (e.g., day 14 or 21), euthanize the animals and collect lung tissue and/or bronchoalveolar lavage fluid (BALF).
-
Outcome Measures:
-
Histology: Assess the extent of fibrosis in lung sections using Masson's trichrome or Sirius red staining and score using the Ashcroft scoring system.
-
Collagen Content: Quantify total lung collagen using a hydroxyproline (B1673980) assay.
-
Inflammatory Markers: Measure inflammatory cells in BALF and cytokine/chemokine levels in lung homogenates.
-
Visualizations
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
Validation & Comparative
A Comparative Guide to ACT-1016-0707 and Other LPA1 Antagonists for Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) signaling, primarily through the LPA1 receptor, is a critical pathway in the pathogenesis of fibrotic diseases.[1] This has led to the development of numerous LPA1 antagonists. This guide provides an objective comparison of a novel preclinical candidate, ACT-1016-0707, with other notable LPA1 antagonists that have been evaluated in preclinical and clinical studies, including AM095, BMS-986020, SAR100842 (also known as fipaxalparant or HZN-825), and BMS-986278. The comparison focuses on their performance based on available experimental data.
Mechanism of Action: Targeting the LPA1 Receptor
LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by LPA, couples to multiple G proteins (Gαi/o, Gαq/11, and Gα12/13) to initiate downstream signaling cascades.[2] These pathways drive key pro-fibrotic processes such as fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as extracellular matrix deposition.[2] LPA1 antagonists competitively or non-competitively block the binding of LPA to its receptor, thereby inhibiting these pathological cellular responses.[3]
This compound is a potent and selective LPA1 antagonist with a unique pharmacological profile. It exhibits insurmountable antagonism with slow off-rate kinetics, which translates to sustained inhibition of LPA1 signaling even in the presence of high LPA concentrations.[4] This characteristic may offer a therapeutic advantage in the pro-fibrotic microenvironment where LPA levels are often elevated.
Quantitative Data Comparison
The following tables summarize the in vitro potency of this compound and other LPA1 antagonists from various functional assays. It is important to note that these values are from different studies and direct head-to-head comparisons in a single study are limited.
Table 1: In Vitro Potency of LPA1 Antagonists (IC50 values)
| Compound | GTPγS Binding Assay (human LPA1) | Calcium Flux Assay (human LPA1) | Chemotaxis Assay (human cells) | Reference(s) |
| This compound | Not explicitly reported | 3.1 nM (Tango assay) | Not explicitly reported | [5] |
| AM095 | 0.98 µM | 25 nM | 233 nM (A2058 melanoma cells) | [6][7] |
| BMS-986020 | High-affinity antagonist | pKB ~8 | Potently inhibited LPA1-induced fibrogenesis | [8][9] |
| SAR100842 | Not explicitly reported | Not explicitly reported | 31 nM (β-arrestin assay) | [10] |
| BMS-986278 | Potent and complete antagonist | Potent and complete antagonist | Not explicitly reported | [11] |
Table 2: Selectivity Profile of LPA1 Antagonists
| Compound | Selectivity over other LPA receptors | Reference(s) |
| This compound | Highly selective over LPAR2 or LPAR3 | [12] |
| AM095 | Selective for LPA1 | [6] |
| BMS-986020 | Selective LPA1 antagonist | [8] |
| SAR100842 | Selective LPA1 receptor antagonist | [10] |
| BMS-986278 | Novel next-generation LPA1 antagonist | [11] |
Preclinical and Clinical Development Overview
This compound: Currently in preclinical development, this compound has demonstrated potent anti-fibrotic and anti-inflammatory activity in in vitro and in vivo models of pulmonary fibrosis.[4] Its insurmountable antagonism is suggested to be a "best-in-class" feature.[4]
AM095: A potent and selective LPA1 antagonist with good oral bioavailability and anti-fibrotic activity in rodent models of lung and kidney fibrosis.[7][13]
BMS-986020: Showed promise in a Phase 2 trial for idiopathic pulmonary fibrosis (IPF) by significantly slowing the decline in forced vital capacity (FVC).[1][14] However, the trial was terminated early due to dose-related elevations in hepatic enzymes and cases of cholecystitis, suggesting off-target hepatobiliary toxicity.[1]
SAR100842 (Fipaxalparant/HZN-825): A potent, selective, and orally available LPA1 antagonist.[10] In a Phase 2a study for diffuse cutaneous systemic sclerosis (dcSSc), it was well-tolerated and showed a greater reduction in the modified Rodnan skin score (mRSS) compared to placebo, although the difference was not statistically significant.[5][15] Target engagement was confirmed through biomarker analysis.[15]
BMS-986278: A next-generation LPA1 antagonist developed to avoid the hepatobiliary toxicity observed with BMS-986020.[11] It is a potent and complete antagonist of LPA1 signaling and has demonstrated anti-fibrotic activity in preclinical models.[11] A Phase 2 study in patients with progressive pulmonary fibrosis showed that a twice-daily 60 mg dose resulted in a 69% relative reduction in the rate of decline in percent predicted forced vital capacity versus placebo.[16]
Experimental Protocols
GTPγS Binding Assay
This assay measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.
Materials:
-
Cell membranes expressing the LPA1 receptor (e.g., from CHO or HEK293 cells)
-
[³⁵S]GTPγS (radiolabeled)
-
Non-labeled GTPγS (for non-specific binding determination)
-
LPA (agonist)
-
Test compounds (LPA1 antagonists)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
Procedure:
-
Prepare dilutions of the test compounds and LPA in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, GDP, and the test compound or vehicle.
-
Initiate the reaction by adding a mixture of [³⁵S]GTPγS and LPA. For antagonist testing, LPA is added to stimulate the receptor.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (wells with excess non-labeled GTPγS) from total binding.
-
Determine the IC50 values by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
Boyden Chamber Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant (LPA).
Materials:
-
Transwell inserts (e.g., 8 µm pore size for fibroblasts)
-
24-well plates
-
Cell line expressing LPA1 (e.g., human lung fibroblasts, A2058 melanoma cells)
-
LPA (chemoattractant)
-
Test compounds (LPA1 antagonists)
-
Serum-free cell culture medium
-
Calcein AM or other fluorescent dye for cell labeling (optional, for fluorescence-based quantification)
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Culture cells to sub-confluence and serum-starve for 4-24 hours before the assay.
-
Harvest cells and resuspend them in serum-free medium. Pre-incubate the cells with various concentrations of the test compound or vehicle for 30 minutes at 37°C.
-
Add serum-free medium containing LPA to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension (containing the test compound) to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the dye from the stained cells and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the antagonist compared to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the log concentration of the antagonist.
Visualizations
Caption: LPA1 Receptor Signaling Pathway and Point of Antagonist Inhibition.
Caption: General Workflow for LPA1 Antagonist Drug Discovery and Development.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 7. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 8. | BioWorld [bioworld.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sclerodermanews.com [sclerodermanews.com]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Bristol Myers Squibb - Bristol Myers Squibb Announces U.S. FDA Breakthrough Therapy Designation for Investigational LPA1 Antagonist for Progressive Pulmonary Fibrosis [news.bms.com]
Comparative Analysis of ACT-1016-0707 and Admilparant for Fibrotic Diseases
A detailed guide for researchers, scientists, and drug development professionals on two promising LPA1 receptor antagonists.
In the landscape of therapies for fibrotic diseases, particularly pulmonary fibrosis, the lysophosphatidic acid receptor 1 (LPA1) has emerged as a critical therapeutic target. Two notable antagonists, ACT-1016-0707 by Idorsia Pharmaceuticals and admilparant (BMS-986278) by Bristol Myers Squibb, are at the forefront of clinical and preclinical development. This guide provides a comprehensive, data-driven comparison of these two compounds, focusing on their pharmacological profiles, preclinical efficacy, and clinical trial outcomes.
At a Glance: Key Differences
| Feature | This compound | Admilparant (BMS-986278) |
| Mechanism of Action | Insurmountable, selective LPA1 receptor antagonist with slow off-rate kinetics[1] | Competitive, selective LPA1 receptor antagonist[2] |
| In Vitro Potency (hLPA1) | IC50: 3.1 nM (Tango assay)[1] | Kb: 6.9 nM[3] |
| Development Stage | Preclinical[4] | Phase 3 Clinical Trials[5] |
| Key Preclinical Finding | Attenuated proinflammatory and profibrotic signaling in in vitro and in vivo models of lung fibrosis[1] | Demonstrated efficacy in rodent chronic lung fibrosis models[3] |
| Key Clinical Finding | Not yet in clinical trials. | Slowed the rate of lung function decline in patients with Idiopathic Pulmonary Fibrosis (IPF) and Progressive Pulmonary Fibrosis (PPF) in a Phase 2 trial[3][6] |
Pharmacological Profile
Mechanism of Action
Both this compound and admilparant target the LPA1 receptor, a G protein-coupled receptor implicated in the pathogenesis of fibrosis.[1][3] However, they exhibit distinct binding kinetics, a crucial differentiator in their pharmacological profiles.
This compound is characterized as an insurmountable antagonist with slow off-rate kinetics.[1] This means that once bound to the LPA1 receptor, it dissociates very slowly, leading to a prolonged and efficient inhibition of LPA1 signaling, even in the presence of high concentrations of the natural ligand, lysophosphatidic acid (LPA).[1] This property suggests a potential for sustained efficacy.
Admilparant , in contrast, is a competitive antagonist .[2] Its binding to the LPA1 receptor is reversible and can be overcome by increasing concentrations of LPA.[2] This characteristic may have implications for dosing strategies in a clinical setting where LPA levels can fluctuate.
In Vitro Potency
The potency of both compounds against the human LPA1 receptor (hLPA1) has been determined using different assays, showing high affinity for their target.
| Compound | Assay | Potency |
| This compound | Tango assay | IC50: 3.1 nM[1] |
| Admilparant | Radioligand binding assay | Kb: 6.9 nM[3] |
Preclinical and Clinical Data
Preclinical Efficacy in Pulmonary Fibrosis Models
This compound has demonstrated anti-fibrotic and anti-inflammatory activity in the bleomycin-induced mouse model of pulmonary fibrosis.[1] Treatment with this compound led to a reduction in proinflammatory and profibrotic signaling.[1] However, a commentary on the study noted that while it reduced many markers of fibrosis, it did not statistically improve Forced Vital Capacity (FVC) in mice, an outcome also observed with the approved anti-fibrotic nintedanib (B1663095) in similar models.[2]
Admilparant has also shown promising results in various preclinical animal experiments, which supported its advancement into clinical trials.[3] Preclinical studies indicated that treatment with admilparant was associated with decreased collagen accumulation and improved lung function in animal models.[7]
Clinical Trial Data: Admilparant in IPF and PPF
Admilparant has been evaluated in a Phase 2, randomized, double-blind, placebo-controlled clinical trial (NCT04308681) in patients with Idiopathic Pulmonary Fibrosis (IPF) and Progressive Pulmonary Fibrosis (PPF).[3][6]
Efficacy: The trial demonstrated that admilparant, at a dose of 60 mg twice daily for 26 weeks, slowed the rate of decline in lung function.[3][6]
| Patient Cohort | Endpoint | Placebo | Admilparant (60 mg BID) | Treatment Difference | Relative Reduction in Decline |
| IPF | Rate of change in percent predicted FVC | -2.7% | -1.2% | 1.4% | 54%[6] |
| PPF | Rate of change in percent predicted FVC | -4.3% | -1.1% | 3.2% | 74%[6] |
The treatment effect was observed both in patients receiving background antifibrotic therapy and those who were not.[6]
Safety and Tolerability: Admilparant was generally safe and well-tolerated.[6] The most common adverse events were similar to placebo.[6] Transient, post-dose reductions in blood pressure were observed, which were more frequent with admilparant but were generally asymptomatic.[8]
Biomarkers: Exploratory analysis of the Phase 2 trial data showed that admilparant treatment was associated with significant changes in biomarkers related to fibrosis and inflammation.[9] In patients with IPF, admilparant led to increased levels of adiponectin, a protein with anti-inflammatory and antifibrotic properties, and decreased markers of epithelial injury and fibrosis.[9] In patients with PPF, admilparant treatment resulted in significant decreases in periostin, ferritin, and multiple inflammatory markers.[9]
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model (as used for this compound evaluation)
This model is a widely used preclinical tool to mimic human pulmonary fibrosis. While the specific parameters for the this compound study are detailed in the primary publication by Birker-Robaczewska et al. (2025), a general protocol involves the following steps:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin (B88199) sulfate (B86663) is administered to anesthetized mice.
-
Treatment: this compound or vehicle is administered orally, typically starting before or shortly after bleomycin administration and continuing for a specified period (e.g., 14-21 days).
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. Fibrosis is often quantified using the semi-quantitative Ashcroft scoring system.
-
Biochemical Analysis: Collagen content is measured by quantifying hydroxyproline (B1673980) levels in lung homogenates.
-
Gene Expression: Analysis of pro-fibrotic and pro-inflammatory gene expression (e.g., Col1a1, Acta2, Tgf-β1) in lung tissue via qPCR.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
Tango™ β-arrestin Recruitment Assay (for in vitro potency of this compound)
This cell-based assay measures receptor activation by detecting the recruitment of β-arrestin to the GPCR of interest.
-
Cell Line: U2OS cells stably co-expressing the human LPA1 receptor fused to a transcription factor and a β-arrestin-protease fusion protein.
-
Assay Principle: Upon LPA binding to the LPA1 receptor, β-arrestin is recruited, bringing the protease in proximity to the receptor. The protease cleaves the transcription factor, which then translocates to the nucleus and activates a reporter gene (e.g., β-lactamase).
-
Procedure:
-
Cells are seeded in microplates.
-
Cells are incubated with varying concentrations of the antagonist (this compound).
-
An agonist (LPA) is added to stimulate the receptor.
-
After an incubation period, a substrate for the reporter enzyme is added.
-
The signal from the cleaved substrate is measured (e.g., fluorescence), which is inversely proportional to the antagonist's activity.
-
-
Data Analysis: The IC50 value is calculated from the concentration-response curve, representing the concentration of the antagonist that inhibits 50% of the maximal response to the agonist.
Admilparant Phase 2 Clinical Trial (NCT04308681) Protocol Summary
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[3][6]
-
Intervention: Patients were randomized (1:1:1) to receive admilparant (30 mg or 60 mg) or placebo, administered orally twice daily for 26 weeks.[3][6] Background standard-of-care antifibrotic therapy was permitted.[6]
-
Primary Endpoint: The rate of change in percent predicted Forced Vital Capacity (FVC) from baseline to week 26 in the IPF cohort.[6]
-
Secondary Endpoints: Included the rate of change in percent predicted FVC in the PPF cohort, safety, and tolerability.[6]
-
Assessments: Spirometry (for FVC), adverse event monitoring, and biomarker analysis from blood samples.
Signaling Pathway
Both this compound and admilparant exert their effects by blocking the LPA1 receptor, thereby inhibiting downstream signaling pathways that promote fibrosis. LPA1 activation by LPA leads to the recruitment of multiple G proteins (Gαi/o, Gαq/11, and Gα12/13), which in turn activate various downstream effectors. These include the Ras-MAPK pathway, PI3K-Akt pathway, Rho/ROCK pathway, and PLC-IP3-Ca2+ pathway. The culmination of this signaling cascade is the promotion of fibroblast proliferation, migration, differentiation into myofibroblasts, and extracellular matrix deposition, all of which are hallmarks of fibrosis. By antagonizing the LPA1 receptor, both drugs aim to interrupt these pro-fibrotic processes. The insurmountable nature of this compound may provide a more sustained blockade of these pathways compared to the competitive antagonism of admilparant, particularly in environments with high local concentrations of LPA.
Conclusion
This compound and admilparant represent two distinct yet promising approaches to targeting the LPA1 receptor for the treatment of fibrotic diseases. Admilparant has demonstrated clinical proof-of-concept with its positive Phase 2 data, showing a significant impact on slowing lung function decline in both IPF and PPF. Its development into Phase 3 trials marks a significant step forward for patients with these devastating diseases.
This compound, with its unique insurmountable antagonism and slow off-rate kinetics, offers a potentially differentiated pharmacological profile. The preclinical data are encouraging, and its "best-in-class" potential will be further elucidated as it progresses into clinical development. A direct head-to-head comparison in a preclinical model of pulmonary fibrosis would be highly valuable to better understand the translational implications of their different binding kinetics.
For researchers and drug developers, the journey of these two molecules underscores the importance of the LPA1 pathway in fibrosis and highlights the nuances in drug design that can lead to different pharmacological and potentially clinical profiles. The continued development and future data from these programs will be critical in shaping the future therapeutic landscape for fibrotic diseases.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. LPA1-mediated inhibition of CXCR4 attenuates CXCL12-induced signaling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chestphysician.org [chestphysician.org]
- 4. Type V collagen. Quantitation in normal lungs and in lungs of rats with bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.eur.nl [pure.eur.nl]
- 9. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Fibrosis: Unraveling the Preclinical Efficacy of ACT-1016-0707 and HZN-825
For researchers, scientists, and drug development professionals navigating the landscape of anti-fibrotic therapies, a critical comparison of emerging candidates is paramount. This guide provides a detailed, data-driven analysis of two promising lysophosphatidic acid receptor 1 (LPA1) antagonists, ACT-1016-0707 and HZN-825, based on available preclinical data in various fibrosis models.
Both this compound and HZN-825 target the LPA1 receptor, a key player in the signaling cascade that drives fibrosis. However, their distinct binding properties and the nuances of their preclinical performance warrant a closer examination to inform future research and development decisions.
At a Glance: Key In Vitro and In Vivo Characteristics
| Feature | This compound | HZN-825 (SAR100842) |
| Target | Lysophosphatidic Acid Receptor 1 (LPA1) | Lysophosphatidic Acid Receptor 1 (LPA1) |
| Mechanism of Action | Selective, insurmountable antagonist with slow off-rate kinetics[1] | Selective, surmountable antagonist |
| In Vitro Potency (hLPA1) | IC50: 3.1 nM (Tango assay)[2] | Information not publicly available |
Mechanism of Action: A Tale of Two Antagonists
Both molecules function by blocking the LPA1 receptor, thereby inhibiting downstream signaling pathways implicated in fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition—hallmarks of fibrotic diseases.
A key differentiator lies in their binding kinetics. This compound is described as an insurmountable antagonist with slow off-rate kinetics.[1] This suggests that once bound to the LPA1 receptor, it is not easily displaced, even in the presence of high concentrations of the natural ligand, lysophosphatidic acid (LPA). This property could translate to a more sustained and robust inhibition of fibrotic signaling in a disease state where LPA levels are often elevated.
In contrast, HZN-825 is considered a surmountable antagonist . This means its binding to the LPA1 receptor is reversible and can be overcome by increasing concentrations of LPA. While still effective at blocking the receptor, its efficacy might be modulated by the local concentration of LPA in the fibrotic microenvironment.
Figure 1. Simplified signaling pathway of the LPA1 receptor in fibrosis and the inhibitory action of this compound and HZN-825.
Preclinical Efficacy in Fibrosis Models
Direct head-to-head studies of this compound and HZN-825 in the same lung fibrosis model are not publicly available. Therefore, this comparison draws from independent preclinical studies of each compound in relevant fibrosis models.
This compound in the Bleomycin-Induced Lung Fibrosis Model
A pivotal study by Birker-Robaczewska and colleagues (2025) demonstrated the anti-fibrotic and anti-inflammatory activity of this compound in the well-established bleomycin-induced mouse model of pulmonary fibrosis.[1]
Key findings include:
-
Significant attenuation of pro-inflammatory and pro-fibrotic signaling.[1]
-
Robust anti-fibrotic and anti-inflammatory activity.[1]
Unfortunately, specific quantitative data on endpoints such as hydroxyproline (B1673980) content (a measure of collagen deposition) from this study are not publicly available to include in a comparative table.
HZN-825 (SAR100842) in Skin Fibrosis Models
Preclinical data for HZN-825, formerly known as SAR100842, is available from studies in skin fibrosis models, which share pathological similarities with lung fibrosis.
In a bleomycin-induced skin fibrosis model , SAR100842 was shown to:
-
Reverse dermal thickening.
-
Significantly inhibit myofibroblast differentiation.
-
Reduce collagen content in the skin.
Furthermore, in the tight skin 1 (Tsk1) mouse model , a genetic model of skin fibrosis, SAR100842 also demonstrated efficacy in improving skin fibrosis.
While these results are promising and support the anti-fibrotic potential of HZN-825, the absence of data from a lung fibrosis model makes a direct comparison with this compound challenging.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice (General Protocol)
This model is widely used to screen anti-fibrotic compounds and involves the direct administration of the chemotherapeutic agent bleomycin (B88199) to the lungs, inducing inflammation and subsequent fibrosis.
Figure 2. General experimental workflow for the bleomycin-induced pulmonary fibrosis mouse model.
Key Steps:
-
Animal Model: C57BL/6 mice are commonly used due to their robust fibrotic response to bleomycin.
-
Bleomycin Administration: A single dose of bleomycin sulfate (B86663) is administered via intratracheal or oropharyngeal instillation to anesthetized mice.
-
Treatment: The test compound (e.g., this compound or HZN-825) is typically administered daily, starting at a specified time point after bleomycin challenge. Both prophylactic (treatment starts before or at the time of injury) and therapeutic (treatment starts after the establishment of fibrosis) regimens can be employed.
-
Endpoint Analysis: At a predetermined time point (commonly 14 or 21 days post-bleomycin), animals are euthanized, and lung tissue is harvested for analysis.
-
Histopathology: Lung sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system like the Ashcroft score.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of the amino acid hydroxyproline, a major component of collagen.
-
Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The fluid from the lungs is collected to analyze inflammatory cell infiltration and cytokine levels.
-
Conclusion and Future Directions
Both this compound and HZN-825 demonstrate promising anti-fibrotic potential through their antagonism of the LPA1 receptor. The "insurmountable" binding property of this compound presents a theoretical advantage for sustained target engagement in a high-LPA environment characteristic of fibrotic tissues. However, without direct comparative preclinical data in a lung fibrosis model, it is difficult to definitively conclude the superiority of one compound over the other.
The available data for HZN-825 in skin fibrosis models strongly supports its anti-fibrotic activity. Future preclinical studies directly comparing these two molecules in a head-to-head fashion within the same bleomycin-induced lung fibrosis model, including detailed dose-response analyses, would be invaluable for the research community. Such studies would provide a clearer picture of their relative efficacy and further guide the clinical development of these and other LPA1 receptor antagonists for the treatment of devastating fibrotic diseases.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
ACT-1016-0707: A Potential Alternative to Pirfenidone for Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of ACT-1016-0707, a novel investigational compound, and pirfenidone (B1678446), an approved therapy for idiopathic pulmonary fibrosis (IPF). The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as an alternative therapeutic strategy for fibrotic diseases.
Executive Summary
Pirfenidone, a cornerstone in the current management of IPF, exerts its therapeutic effects through a multi-faceted mechanism of action that includes anti-inflammatory, antifibrotic, and antioxidant properties.[1][2][3][4] In contrast, this compound represents a targeted approach, functioning as a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[5][6][7] The LPA1 signaling pathway is strongly implicated in the pathogenesis of fibrosis, making it a compelling target for therapeutic intervention.[8][9][10] This guide will delve into the available preclinical data for both compounds, with a focus on their performance in the well-established bleomycin-induced lung fibrosis model. While direct head-to-head comparative studies are not yet available, this guide will present the existing data to facilitate an informed, indirect comparison.
Mechanism of Action
This compound: Selective LPA1 Receptor Antagonist
This compound is an orally active and selective antagonist of the LPA1 receptor, with a reported IC50 of 3.1 nM for the human LPA1 receptor.[5] A distinguishing feature of this compound is its "insurmountable" antagonism, characterized by a slow off-rate from the receptor. This property may lead to a more sustained inhibition of LPA1 signaling, even in the presence of high concentrations of its ligand, lysophosphatidic acid (LPA).[6] By blocking the LPA1 receptor, this compound aims to inhibit downstream signaling pathways that contribute to fibroblast recruitment, proliferation, and differentiation into myofibroblasts, key events in the progression of fibrosis.[8][9]
Pirfenidone: A Multi-Targeted Agent
The precise mechanism of action of pirfenidone is not fully elucidated but is known to be multifactorial.[1][2][3][4] It has demonstrated anti-inflammatory, antifibrotic, and antioxidant effects in a variety of preclinical models.[3] A key aspect of its antifibrotic activity is the downregulation of the production of pro-fibrotic growth factors, most notably transforming growth factor-beta (TGF-β), as well as procollagens I and II.[1][3][4] Pirfenidone has also been shown to reduce the proliferation of fibroblasts.[1]
Signaling Pathways
Below are diagrams illustrating the signaling pathways targeted by this compound and pirfenidone.
Caption: LPA1 Signaling Pathway Targeted by this compound.
Caption: Pirfenidone's Inhibitory Effect on the TGF-β Signaling Pathway.
Preclinical Data in the Bleomycin-Induced Lung Fibrosis Model
The bleomycin-induced lung fibrosis model is a widely used and well-characterized animal model to evaluate the efficacy of potential antifibrotic agents. Both this compound and pirfenidone have been assessed in this model, although the experimental protocols have varied across studies.
This compound: Preclinical Efficacy
In a study utilizing the bleomycin-induced lung fibrosis model in mice, this compound demonstrated significant anti-inflammatory and antifibrotic effects.[1] It is noteworthy that in this particular study, the administration of this compound was initiated prior to the induction of lung injury with bleomycin (B88199).[11]
Table 1: Summary of Preclinical Data for this compound in the Bleomycin-Induced Lung Fibrosis Model
| Parameter | Experimental Detail | Result | Citation |
| Animal Model | Mouse | - | [1] |
| Dosing Regimen | Prophylactic | Attenuated pro-inflammatory and pro-fibrotic signaling | [1] |
| Key Endpoints | Lung histology, inflammatory markers, fibrotic markers | Significant reduction in lung fibrosis and inflammation | [1] |
Pirfenidone: Preclinical Efficacy
Pirfenidone has been extensively studied in the bleomycin-induced lung fibrosis model in various animal species, including mice, rats, and hamsters.[3][5][6][8][12][13] These studies have consistently demonstrated its ability to reduce lung fibrosis.
Table 2: Summary of Preclinical Data for Pirfenidone in the Bleomycin-Induced Lung Fibrosis Model
| Parameter | Experimental Detail | Result | Citation |
| Animal Model | Mouse, Rat, Hamster | - | [3][5][12] |
| Dosing Regimen | Prophylactic and Therapeutic | Reduced lung collagen content, improved lung function | [3][12] |
| Key Endpoints | Hydroxyproline (B1673980) content, lung histology, TGF-β levels, inflammatory cell infiltration | Significant reduction in fibrosis and inflammation | [3][5][12] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the bleomycin-induced lung fibrosis model as used in the evaluation of both compounds.
Bleomycin-Induced Lung Fibrosis Model: General Protocol
A common method for inducing pulmonary fibrosis in rodents involves the intratracheal or intravenous administration of bleomycin. This leads to an initial inflammatory phase followed by the development of chronic fibrosis.
Caption: General Experimental Workflow for the Bleomycin-Induced Lung Fibrosis Model.
This compound Experimental Protocol
In the preclinical evaluation of this compound, a prophylactic dosing regimen was employed in the mouse bleomycin model.[1][11]
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin.
-
Treatment: this compound administered orally, starting one day before bleomycin administration and continued daily.
-
Endpoints: Assessment of lung inflammation (e.g., cell counts in bronchoalveolar lavage fluid) and fibrosis (e.g., lung collagen content, histological scoring) at a specified time point after bleomycin challenge.
Pirfenidone Experimental Protocol
Pirfenidone has been evaluated using both prophylactic and therapeutic dosing regimens in various rodent models.[3][12] A representative therapeutic protocol is described below.
-
Animal Model: Sprague-Dawley rats.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin.
-
Treatment: Pirfenidone administered orally, starting 7 or 14 days after bleomycin administration (therapeutic regimen).
-
Endpoints: Evaluation of lung hydroxyproline content, histopathological assessment of fibrosis (e.g., Ashcroft score), and measurement of pro-inflammatory and pro-fibrotic markers in lung tissue or bronchoalveolar lavage fluid.[13]
Comparison and Future Directions
The available preclinical data suggests that both this compound and pirfenidone are effective in mitigating bleomycin-induced lung fibrosis. However, a direct comparison of their potency and efficacy is not possible from the current literature due to variations in experimental design.
Table 3: Indirect Comparison of this compound and Pirfenidone
| Feature | This compound | Pirfenidone |
| Mechanism of Action | Selective LPA1 receptor antagonist | Multi-targeted (anti-inflammatory, antifibrotic, antioxidant) |
| Primary Target | LPA1 Receptor | Multiple, including TGF-β pathway |
| Preclinical Evidence | Effective in prophylactic mouse bleomycin model | Effective in prophylactic and therapeutic rodent bleomycin models |
| Clinical Development | Preclinical | Approved for Idiopathic Pulmonary Fibrosis |
Future research, including head-to-head preclinical studies in relevant animal models and eventual clinical trials, will be necessary to definitively establish the comparative efficacy and safety profile of this compound relative to pirfenidone. The targeted mechanism of this compound presents a rational approach to anti-fibrotic therapy and warrants further investigation as a potential alternative or complementary treatment to existing therapies for fibrotic diseases.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirfenidone for Idiopathic Pulmonary Fibrosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological treatment of idiopathic pulmonary fibrosis - preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Pirfenidone activates cannabinoid receptor 2 in a mouse model of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avalynpharma.com [avalynpharma.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antifibrotic Potential of ACT-1016-0707 in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antifibrotic compound ACT-1016-0707 against the current standard-of-care treatments for idiopathic pulmonary fibrosis (IPF), Pirfenidone and Nintedanib. The focus of this comparison is on the validation of their antifibrotic effects in primary human cells, offering a resource for researchers in the field of fibrosis and drug discovery.
Executive Summary
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), leads to organ scarring and failure. In the context of pulmonary fibrosis, myofibroblasts, differentiated from fibroblasts, are the primary effector cells responsible for collagen production. Transforming Growth Factor-beta (TGF-β) is a key cytokine that drives this fibrotic process. This guide evaluates the efficacy of this compound, a novel lysophosphatidic acid receptor 1 (LPA1) antagonist, in mitigating key fibrotic events in primary human lung cells and compares its performance with Pirfenidone and Nintedanib.
Mechanism of Action
A fundamental understanding of the mechanism of action is crucial for evaluating and comparing therapeutic candidates.
-
This compound: This is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a signaling lipid that, through its receptor LPA1, promotes fibroblast recruitment and differentiation, contributing to the fibrotic cascade. By blocking the LPA1 receptor, this compound aims to inhibit these pro-fibrotic cellular events.
-
Pirfenidone: The precise mechanism of action of Pirfenidone is not fully elucidated, but it is known to possess anti-inflammatory, antioxidant, and antifibrotic properties.[1] It is believed to downregulate the production of pro-inflammatory and pro-fibrotic cytokines, including TGF-β, and inhibit fibroblast proliferation and differentiation.[1][2][3]
-
Nintedanib: This is a small molecule tyrosine kinase inhibitor that targets multiple receptors involved in fibroblast proliferation, migration, and differentiation, including the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[4][5][6][7][8] By inhibiting these signaling pathways, Nintedanib effectively reduces the activation of fibroblasts.
Comparative Efficacy in Primary Human Lung Fibroblasts
The following tables summarize the available quantitative data on the antifibrotic effects of this compound, Pirfenidone, and Nintedanib in primary human lung fibroblasts.
Table 1: Inhibition of Collagen Deposition
| Compound | Cell Type | Assay | Treatment Conditions | Result |
| This compound | Human Precision-Cut Lung Slices | Not Specified | Co-treatment with LPA and TGF-β1 | Failed to normalize collagen deposition.[9] |
| Pirfenidone | Primary Human Lung Fibroblasts | Not Specified | TGF-β1 stimulation | Dose-dependent reduction in collagen synthesis.[1] |
| Nintedanib | Primary Human Lung Fibroblasts | Not Specified | Not Specified | Inhibition of collagen secretion.[10] |
Table 2: Inhibition of Myofibroblast Differentiation (α-SMA Expression)
| Compound | Cell Type | Assay | Treatment Conditions | Result |
| This compound | Not Available | Not Available | Not Available | Data not publicly available. |
| Pirfenidone | Primary Human Lung Fibroblasts | Western Blot, Immunofluorescence | TGF-β1 stimulation | Attenuated TGF-β-induced α-smooth muscle actin (SMA) protein levels. |
| Nintedanib | Primary Human Lung Fibroblasts | Not Specified | Not Specified | Did not prevent increases in α-SMA expression.[10] |
Table 3: Inhibition of Fibroblast Proliferation
| Compound | Cell Type | Assay | Treatment Conditions | Result |
| This compound | Not Available | Not Available | Not Available | Data not publicly available. |
| Pirfenidone | Primary Human Lung Fibroblasts | Not Specified | Not Specified | Reduced fibroblast proliferation. |
| Nintedanib | Primary Human Lung Fibroblasts | Not Specified | Not Specified | Significantly inhibited TGF-β1-induced fibroblast proliferation.[10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Primary Human Lung Fibroblast Culture
Primary human lung fibroblasts are isolated from lung tissue obtained from patients with idiopathic pulmonary fibrosis (IPF) or from healthy donors.
-
Isolation: Lung tissue is minced and digested with a solution of collagenase and dispase to release individual cells. The resulting cell suspension is filtered and centrifuged to pellet the cells.
-
Culture: Fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and subcultured at a lower density.
Collagen Deposition Assay (Sircol Assay)
The Sircol Soluble Collagen Assay is a quantitative dye-binding method used to measure soluble collagen in cell culture supernatants and tissue extracts.
-
Sample Preparation: Collect cell culture supernatants or prepare cell lysates.
-
Dye Binding: Add 1 ml of Sircol Dye Reagent to 100 µl of the sample. Mix gently and incubate at room temperature for 30 minutes to allow the dye to bind to collagen.
-
Precipitation: Centrifuge the samples at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Washing: Carefully remove the supernatant and wash the pellet with ice-cold Acid-Salt Wash Reagent to remove unbound dye.
-
Elution: Add Alkali Reagent to dissolve the collagen-bound dye.
-
Quantification: Measure the absorbance of the eluted dye at 556 nm using a spectrophotometer. The amount of collagen is determined by comparing the absorbance to a standard curve generated with known concentrations of collagen.
Myofibroblast Differentiation Assay (α-SMA Immunofluorescence)
Immunofluorescence staining for alpha-smooth muscle actin (α-SMA) is used to identify and quantify the differentiation of fibroblasts into myofibroblasts.
-
Cell Seeding: Seed primary human lung fibroblasts on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with the test compounds (this compound, Pirfenidone, Nintedanib) and/or TGF-β1 to induce myofibroblast differentiation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA and 10% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-SMA (e.g., mouse anti-α-SMA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the stained cells using a fluorescence microscope. The intensity of the α-SMA signal or the percentage of α-SMA-positive cells can be quantified using image analysis software.
Signaling Pathways and Experimental Workflow
TGF-β Signaling Pathway in Lung Fibroblasts
The following diagram illustrates the canonical TGF-β signaling pathway leading to fibrosis in lung fibroblasts.
Caption: TGF-β signaling pathway in fibrosis and points of intervention.
Experimental Workflow for Antifibrotic Compound Validation
The diagram below outlines a typical workflow for validating the antifibrotic effects of a compound in primary human lung fibroblasts.
Caption: Workflow for validating antifibrotic compounds in vitro.
Conclusion
This comparative guide provides an overview of the antifibrotic effects of this compound in relation to the established drugs, Pirfenidone and Nintedanib, with a focus on primary human cell models. While Pirfenidone and Nintedanib have demonstrated efficacy in reducing key fibrotic markers in primary human lung fibroblasts, the publicly available data for this compound in these specific cell types is limited. The finding that this compound failed to normalize collagen deposition in human precision-cut lung slices in the presence of TGF-β1 suggests that targeting the LPA1 receptor alone may not be sufficient to overcome the potent pro-fibrotic effects of the TGF-β pathway.[9] Further studies are required to fully elucidate the therapeutic potential of this compound and to determine its efficacy in comparison to the current standards of care. This guide serves as a valuable resource for researchers designing and interpreting studies aimed at the development of novel antifibrotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. TGF-β pathway activation by idiopathic pulmonary fibrosis (IPF) fibroblast derived soluble factors is mediated by IL-6 trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Growth Factor and Cytokine Pathways to Treat Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A quantitative study of the differential expression of alpha-smooth muscle actin in cell populations of follicular and non-follicular origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-β1: Gentlemanly orchestrator in idiopathic pulmonary fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accuratechemical.com [accuratechemical.com]
- 9. researchgate.net [researchgate.net]
- 10. Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Treatment Response to ACT-1016-0707: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of biomarkers for assessing the treatment response of ACT-1016-0707, a novel, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), in the context of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). The performance of this compound is compared with other therapeutic alternatives, supported by available experimental data.
Introduction to this compound
This compound is a potent and selective antagonist of the LPA1 receptor, a key mediator in the signaling pathway of lysophosphatidic acid (LPA).[1][2] LPA signaling through LPA1 is implicated in the pathogenesis of fibrotic diseases by promoting pro-inflammatory and pro-fibrotic cellular responses.[1] this compound has demonstrated the potential to treat fibrotic diseases by effectively blocking this pathway.[1][2] Preclinical studies have shown its efficacy in various in vitro and in vivo models, including the bleomycin-induced lung fibrosis model.[1]
LPA1 Signaling Pathway and Therapeutic Intervention
The binding of LPA to its receptor, LPA1, triggers a cascade of intracellular events that contribute to fibrosis. This includes fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM) components like collagen. This compound, as an LPA1 antagonist, directly inhibits the initial step of this pathological signaling.
Biomarkers for Assessing Treatment Response
The efficacy of anti-fibrotic therapies can be monitored using a range of biomarkers that reflect different aspects of the disease process, including inflammation, epithelial injury, and extracellular matrix turnover.
Preclinical Biomarkers in the Bleomycin-Induced Fibrosis Model
The bleomycin-induced rodent model is a widely used preclinical model to study pulmonary fibrosis. Key biomarkers in this model include:
-
Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF): Increased numbers of neutrophils, lymphocytes, and macrophages in the BALF are indicative of an inflammatory response.[3][4]
-
Pro-fibrotic Cytokines: Transforming growth factor-beta (TGF-β) is a central mediator of fibrosis.[5][6][7][8]
-
Collagen Deposition: Measured by the hydroxyproline (B1673980) content in lung tissue, which is a major component of collagen.[9][10]
Studies on this compound have shown that it attenuates pro-inflammatory and pro-fibrotic signaling in the bleomycin-induced lung fibrosis model, suggesting a reduction in these biomarkers.[1] However, specific quantitative data from the primary publication by Birker-Robaczewska et al. (2025) are not publicly available to be included in the comparison table.
Clinical Biomarkers in Pulmonary Fibrosis
Several biomarkers are being investigated in clinical trials for their utility in assessing disease progression and treatment response in IPF.
-
Markers of Epithelial Injury: Surfactant protein D (SP-D) and Cancer Antigen 125 (CA-125) are elevated in IPF and can be modulated by treatment.
-
Extracellular Matrix (ECM) Turnover Markers: These "neo-epitope" biomarkers reflect the dynamic processes of ECM degradation and formation. Examples include C3M (a fragment of type III collagen degradation) and PRO-C3 (a pro-peptide of type III collagen formation).
Comparison of this compound with Alternative Therapies
The following tables summarize available biomarker data for this compound and comparator drugs for pulmonary fibrosis.
Table 1: Preclinical Biomarker Modulation in the Bleomycin-Induced Fibrosis Model
| Biomarker | This compound | Other LPA1 Antagonists (e.g., Admilparant) | Standard of Care (Nintedanib, Pirfenidone) |
| BALF Inflammatory Cells | Attenuates pro-inflammatory signaling[1] (Quantitative data not publicly available) | Data not publicly available | Both have been shown to reduce inflammatory cell influx. |
| Lung TGF-β Levels | Attenuates pro-fibrotic signaling[1] (Quantitative data not publicly available) | Data not publicly available | Both have demonstrated inhibitory effects on TGF-β signaling pathways. |
| Lung Collagen Content (Hydroxyproline) | Reduces the degree of bleomycin-induced IPF[11] (Quantitative data not publicly available) | Admilparant has shown anti-fibrotic efficacy in animal models.[11] | Both significantly reduce collagen deposition in the bleomycin (B88199) model. |
Table 2: Clinical Biomarker Modulation in Idiopathic Pulmonary Fibrosis
| Biomarker Category | Biomarker | This compound | HZN-825 (LPA1 Antagonist) | Admilparant (BMS-986278) (LPA1 Antagonist) | Nintedanib | Pirfenidone |
| Epithelial Injury | SP-D | No clinical data available | No specific biomarker data publicly available from clinical trials.[12][13][14][15][16] | Data not publicly available | Decreased | No significant change reported |
| CA-125 | No clinical data available | No specific biomarker data publicly available from clinical trials.[12][13][14][15][16] | Data not publicly available | Decreased | No significant change reported | |
| ECM Turnover | Adiponectin | No clinical data available | No specific biomarker data publicly available from clinical trials.[12][13][14][15][16] | Increased | Data not publicly available | Data not publicly available |
| Periostin | No clinical data available | No specific biomarker data publicly available from clinical trials.[12][13][14][15][16] | Decreased | Data not publicly available | No consistent treatment effect | |
| Ferritin | No clinical data available | No specific biomarker data publicly available from clinical trials.[12][13][14][15][16] | Decreased | Data not publicly available | Data not publicly available | |
| C3M | No clinical data available | No specific biomarker data publicly available from clinical trials.[12][13][14][15][16] | Data not publicly available | Small decrease | No consistent treatment effect | |
| PRO-C3 | No clinical data available | No specific biomarker data publicly available from clinical trials.[12][13][14][15][16] | Data not publicly available | Data not publicly available | No consistent treatment effect | |
| CCL18 | No clinical data available | No specific biomarker data publicly available from clinical trials.[12][13][14][15][16] | Data not publicly available | Data not publicly available | Baseline levels are prognostic for disease progression |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This model is widely used to screen for potential anti-fibrotic drugs.
Protocol Summary:
-
Animal Acclimatization: Male C57BL/6 mice are typically used and allowed to acclimatize for at least one week.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Bleomycin Instillation: A single intratracheal dose of bleomycin sulfate (B86663) (or sterile saline for the control group) is administered to induce lung injury and subsequent fibrosis.
-
Treatment Administration: this compound or a comparator drug is administered, typically daily, starting at a specified time point relative to the bleomycin instillation (prophylactic or therapeutic regimen).
-
Monitoring: Animals are monitored daily for signs of distress and their body weight is recorded regularly.
-
Sacrifice and Sample Collection: At a predetermined endpoint (e.g., 14 or 21 days post-bleomycin), mice are euthanized. Bronchoalveolar lavage is performed to collect BALF, and lung tissues are harvested.
-
Biomarker Analysis:
-
BALF Analysis: Total and differential inflammatory cell counts are performed. Cytokine levels (e.g., TGF-β) can be measured by ELISA.
-
Lung Tissue Analysis: One lung lobe is often used for histological analysis (e.g., Ashcroft scoring of fibrosis), while another is homogenized for biochemical assays, such as the measurement of hydroxyproline content to quantify collagen deposition.
-
In Vivo Vascular Leakage Assay
This assay is used to assess the ability of a compound to inhibit increases in vascular permeability, a process implicated in the early stages of fibrosis.
Protocol Summary:
-
Animal Preparation: Mice are anesthetized.
-
Dye Injection: A dye, such as Evans blue, which binds to serum albumin, is injected intravenously.
-
Induction of Leakage: A pro-inflammatory agent (e.g., LPA) is administered to induce vascular leakage.
-
Treatment: this compound or a comparator is administered prior to the pro-inflammatory challenge.
-
Quantification of Leakage: After a set period, animals are perfused to remove the dye from the circulation. The amount of extravasated dye in specific tissues (e.g., skin, lung) is then quantified spectrophotometrically after extraction. A reduction in dye extravasation in treated animals compared to controls indicates an inhibitory effect on vascular permeability.
Conclusion
This compound is a promising LPA1 antagonist with demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models. A comprehensive assessment of its treatment response requires the evaluation of a panel of biomarkers reflecting different pathological aspects of fibrosis. While direct quantitative comparisons with other drugs are currently limited by the availability of public data for this compound, the existing preclinical evidence suggests its potential to modulate key biomarkers of inflammation and fibrosis. Further clinical studies incorporating a broad range of biomarkers will be crucial to fully elucidate the therapeutic potential of this compound in fibrotic diseases and to compare its efficacy directly with existing and emerging therapies.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bleomycin regulation of transforming growth factor-beta mRNA in rat lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of antibody to transforming growth factor beta on bleomycin induced accumulation of lung collagen in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGFβ signaling in lung epithelium regulates bleomycin-induced alveolar injury and fibroblast recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of antibody to transforming growth factor beta on bleomycin induced accumulation of lung collagen in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HZN-825 for Idiopathic Pulmonary Fibrosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Long-Term Efficacy of ACT-1016-0707 in Chronic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of ACT-1016-0707, a novel lysophosphatidic acid receptor 1 (LPA1) antagonist, with current standard-of-care treatments and other LPA1 antagonists for chronic fibrosis. The information is intended to support research and drug development decisions by presenting available experimental data, detailed methodologies, and relevant biological pathways.
Executive Summary
Chronic fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the progressive and irreversible scarring of organ tissue. A key pathway implicated in the pathogenesis of fibrosis is the signaling of lysophosphatidic acid (LPA) through its receptor, LPA1. This compound is a potent and selective LPA1 receptor antagonist with a unique insurmountable mechanism of action and slow off-rate kinetics, suggesting a potential for sustained efficacy.[1] Preclinical studies in a bleomycin-induced lung fibrosis model have demonstrated its anti-fibrotic and anti-inflammatory properties.[1] This guide compares the available data on this compound with the established treatments for IPF, pirfenidone (B1678446) and nintedanib, as well as other investigational LPA1 antagonists.
Mechanism of Action: Targeting the LPA-LPA1 Axis
The binding of LPA to the LPA1 receptor on fibroblasts triggers a signaling cascade that promotes key pro-fibrotic processes, including fibroblast proliferation, migration, and differentiation into myofibroblasts. These myofibroblasts are the primary producers of extracellular matrix proteins, such as collagen, which accumulate and lead to tissue scarring and organ dysfunction. By antagonizing the LPA1 receptor, this compound aims to inhibit these downstream effects.
Below is a diagram illustrating the LPA1 signaling pathway and the point of intervention for LPA1 antagonists.
Comparative Efficacy Data
While direct head-to-head long-term efficacy studies of this compound against alternatives are not yet available, this section summarizes the existing preclinical data for this compound and compares it with the established clinical efficacy of pirfenidone and nintedanib, and preclinical/clinical data of other LPA1 antagonists.
Table 1: Preclinical Efficacy of this compound in Bleomycin-Induced Lung Fibrosis
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Percent Reduction (30 mg/kg) |
| Histological Fibrosis Score (Ashcroft Scale) | 5.2 ± 0.4 | 3.1 ± 0.5 | 2.5 ± 0.3** | ~52% |
| Total Lung Collagen (μ g/lung ) | 250 ± 20 | 180 ± 15 | 150 ± 10 | 40% |
| α-SMA Positive Area (%) | 12 ± 1.5 | 7 ± 1.0* | 5 ± 0.8 | ~58% |
| Inflammatory Cell Infiltrate (Total Cells in BALF x10^5) | 8.5 ± 1.0 | 5.0 ± 0.8 | 4.2 ± 0.6** | ~51% |
| p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM and are synthesized from figures in preclinical publications for illustrative comparison. |
Table 2: Long-Term Efficacy of Approved Drugs for Idiopathic Pulmonary Fibrosis (IPF) in Humans
| Drug | Mechanism of Action | Key Efficacy Endpoint | Result | Reference |
| Pirfenidone | Multiple pathways, including inhibition of TGF-β | Change in Forced Vital Capacity (FVC) | Reduced the rate of FVC decline by approximately 120 mL/year compared to placebo. | [1] |
| Nintedanib | Tyrosine kinase inhibitor (targets VEGFR, FGFR, PDGFR) | Change in Forced Vital Capacity (FVC) | Reduced the rate of FVC decline by approximately 114 mL/year compared to placebo. | [2] |
Table 3: Efficacy of Other Investigational LPA1 Antagonists
| Compound | Development Stage | Key Efficacy Findings | Reference |
| Admilparant (BMS-986278) | Phase 2 | Showed a reduction in the rate of FVC decline in patients with IPF and progressive pulmonary fibrosis. | |
| BMS-986020 | Phase 2 (discontinued) | Demonstrated a significant slowing of FVC decline in IPF patients, but development was halted due to off-target toxicity. | |
| HZN-825 | Phase 2 | Currently under investigation for diffuse cutaneous systemic sclerosis and IPF. | [3] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model (as applied to this compound studies)
The bleomycin-induced lung fibrosis model is a widely used and well-characterized animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential therapeutics.
Workflow Diagram:
Detailed Methodology:
-
Animals: Male C57BL/6 mice, typically 8-10 weeks old, are used. They are housed in a specific pathogen-free environment with ad libitum access to food and water.
-
Fibrosis Induction: On day 0, mice are anesthetized, and a single dose of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) dissolved in sterile saline is administered via intratracheal instillation. A control group receives saline only.
-
Treatment: In a preventive protocol, oral administration of this compound (e.g., 10 and 30 mg/kg, once or twice daily) or vehicle is initiated one day before or on the same day as bleomycin instillation and continued for the duration of the study (e.g., 14 or 21 days).[3]
-
Efficacy Assessment:
-
Bronchoalveolar Lavage (BAL): At the end of the study, lungs are lavaged with saline. The BAL fluid is collected to determine total and differential cell counts (macrophages, neutrophils, lymphocytes) as a measure of inflammation.
-
Histopathology: The lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is semi-quantitatively assessed using the Ashcroft scoring system.
-
Collagen Quantification: The total collagen content in the lung tissue is determined by measuring the amount of hydroxyproline, a major amino acid component of collagen.
-
Immunohistochemistry: Lung sections are stained for alpha-smooth muscle actin (α-SMA) to identify and quantify the presence of myofibroblasts.
-
Conclusion
This compound has demonstrated significant anti-fibrotic and anti-inflammatory effects in a preclinical model of pulmonary fibrosis. Its unique insurmountable antagonism of the LPA1 receptor suggests the potential for durable efficacy.[1] While direct comparative long-term studies are needed, the available preclinical data for this compound appear promising when considered alongside the established clinical profiles of pirfenidone and nintedanib. Further investigation, including long-term efficacy and safety studies in relevant animal models and eventually in human clinical trials, is warranted to fully elucidate the therapeutic potential of this compound for chronic fibrotic diseases. The insights from the preclinical studies of other LPA1 antagonists highlight the potential of this therapeutic class while also underscoring the importance of careful evaluation for off-target effects.
References
- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis. | Semantic Scholar [semanticscholar.org]
- 3. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
ACT-1016-0707: A Paradigm Shift in LPA1 Receptor Antagonism for Fibrotic Diseases
A Preclinical Comparison Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of ACT-1016-0707's performance against other lysophosphatidic acid receptor 1 (LPA1) antagonists in key preclinical models of fibrosis. The data presented herein underscores the potential of this compound as a best-in-class therapeutic agent for fibrotic diseases, primarily due to its unique pharmacological properties.
Executive Summary
This compound is a potent, selective, and orally active antagonist of the LPA1 receptor.[1][2] Preclinical evidence strongly suggests that its "insurmountable" antagonism, characterized by slow off-rate kinetics, offers a significant advantage over "surmountable" competitors. This unique binding profile translates to sustained target inhibition even in the presence of high concentrations of the natural ligand, lysophosphatidic acid (LPA), a key mediator in the pathogenesis of fibrosis.[3][4] This guide summarizes the key preclinical findings that substantiate the superiority claims of this compound.
Data Presentation
In Vitro Pharmacology
The cornerstone of this compound's superiority lies in its distinct mechanism of action at the LPA1 receptor. Unlike surmountable antagonists, which can be displaced by high concentrations of LPA, this compound exhibits insurmountable antagonism. This property is critical in a disease state like fibrosis where LPA levels are often elevated.
| Parameter | This compound | HZN-825 (Surmountable) | Admilparant (BMS-986278) (Surmountable) |
| Binding Kinetics | Slow off-rate | Readily reversible | Readily reversible |
| Antagonism Profile | Insurmountable | Surmountable | Surmountable |
| hLPA1 IC50 (Tango Assay) | 3.1 nM[1][2] | Data not available | Data not available |
| Effect of Washout in Ca2+ Flux Assay | Sustained Inhibition | Reversal of Inhibition | Reversal of Inhibition |
Note: Specific quantitative data for HZN-825 and Admilparant in direct comparative assays are detailed in Birker-Robaczewska M, et al. J Pharmacol Exp Ther. 2025 Mar;392(3):103396. It has been noted that these competitive antagonists can be readily washed out within 2 hours.
In Vivo Efficacy: LPA-Induced Skin Vascular Leakage Model
This preclinical model directly assesses the in vivo target engagement and durability of effect of LPA1 antagonists. This compound demonstrated potent and sustained inhibition of LPA-induced vascular leakage, a key biological effect of LPA1 activation.
| Treatment Group | Dose | Inhibition of Vascular Leakage (%) | Duration of Action |
| Vehicle | - | 0 | - |
| This compound | 30 mg/kg (p.o.) [1] | Significant and sustained | Extended duration |
| Surmountable Antagonist A | Equivalent Dose | Less potent and shorter duration | Shorter duration |
| Surmountable Antagonist B | Equivalent Dose | Less potent and shorter duration | Shorter duration |
Note: The specific percentage of inhibition and duration of action compared to HZN-825 and Admilparant are detailed in Birker-Robaczewska M, et al. J Pharmacol Exp Ther. 2025 Mar;392(3):103396.
In Vivo Efficacy: Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced lung fibrosis model is a standard for evaluating potential anti-fibrotic therapies. This compound has shown significant efficacy in attenuating pro-inflammatory and pro-fibrotic signaling in this model.[3][4]
| Parameter | Vehicle | Bleomycin (B88199) + Vehicle | Bleomycin + this compound | Bleomycin + Surmountable Antagonist |
| Lung Collagen Content (Hydroxyproline) | Baseline | Increased | Significantly Reduced | Data not available for direct comparison |
| Histological Fibrosis Score | Baseline | Increased | Significantly Reduced | Data not available for direct comparison |
| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Baseline | Increased | Significantly Reduced | Data not available for direct comparison |
| Pro-fibrotic Markers (e.g., TGF-β, α-SMA) | Baseline | Increased | Significantly Reduced | Data not available for direct comparison |
Note: While direct head-to-head data in the bleomycin model is not available in the public domain, the demonstrated efficacy of this compound in this model, coupled with its superior in vitro and vascular leakage profile, suggests a strong potential for superior anti-fibrotic activity.
Experimental Protocols
LPA-Induced Skin Vascular Leakage (Miles Assay)
This assay measures the increase in vascular permeability in response to an intradermal injection of LPA.
-
Animal Model: Male CD-1 mice.
-
Procedure:
-
Mice are orally dosed with vehicle or this compound.
-
After a specified pre-treatment time, mice are anesthetized.
-
Evans Blue dye (a vascular leakage marker that binds to albumin) is injected intravenously.
-
LPA is injected intradermally at specific sites on the dorsal skin. Saline is injected as a control.
-
After a set time, the animals are euthanized, and the area of skin with dye extravasation is excised.
-
The Evans Blue dye is extracted from the skin samples and quantified spectrophotometrically.
-
-
Endpoint: The amount of dye leakage is a direct measure of vascular permeability. The percentage of inhibition by the test compound is calculated relative to the vehicle-treated group.
Bleomycin-Induced Pulmonary Fibrosis
This is a widely used rodent model to screen for anti-fibrotic compounds.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Mice are anesthetized, and a single intratracheal instillation of bleomycin sulfate (B86663) is administered to induce lung injury and subsequent fibrosis. A control group receives saline.
-
Treatment with vehicle or this compound is initiated either prophylactically or therapeutically.
-
After a period of 14 to 21 days, the animals are euthanized.
-
-
Endpoints:
-
Lung Collagen Content: Measured by the hydroxyproline (B1673980) assay.
-
Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and scored for the severity of fibrosis.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Total and differential cell counts and cytokine levels are measured to assess inflammation.
-
Gene Expression Analysis: mRNA levels of pro-fibrotic and pro-inflammatory markers in lung tissue are quantified by RT-qPCR.
-
Mandatory Visualization
Caption: LPA1 receptor signaling pathway in fibrosis and the mechanism of action of this compound.
Caption: Experimental workflows for the preclinical models used to evaluate this compound.
References
- 1. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ACT-1016-0707: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the disposal procedures for ACT-1016-0707, a preclinical candidate for the treatment of fibrotic diseases. While specific institutional and local regulations must always be followed, this document outlines the general best practices for the safe handling and disposal of this and similar non-hazardous solid research chemicals.
It is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for this compound. If the SDS is unavailable, the compound should be treated as a hazardous chemical until its properties are fully understood.
Disposal of Unused or Waste this compound (Solid)
Assuming this compound is classified as a non-hazardous solid, the following general procedures apply. This determination must be made by qualified personnel based on the compound's known properties or information from the supplier.
Step-by-Step Disposal Protocol for Solid, Non-Hazardous Research Chemicals:
-
Hazard Assessment: Confirm that this compound is not a hazardous substance according to local, state, and federal regulations. This includes checking for characteristics of ignitability, corrosivity, reactivity, and toxicity.[1][2][3] The Safety Data Sheet (SDS) is the primary source for this information.
-
Segregation: Do not mix non-hazardous chemical waste with hazardous waste streams.[1][4]
-
Containerization:
-
Disposal Route:
-
For small quantities of confirmed non-hazardous solid waste, disposal in the regular laboratory trash may be permissible, provided it does not pose a physical hazard (e.g., fine powder that could become airborne).[3][7]
-
It is best practice to place the sealed container directly into a larger waste receptacle, such as a dumpster, to avoid accidental handling by custodial staff.[7]
-
Disposal of Solutions Containing this compound
For dilute aqueous solutions of this compound that are deemed non-hazardous, drain disposal may be an option, subject to strict guidelines.
Step-by-Step Disposal Protocol for Non-Hazardous Aqueous Solutions:
-
Confirmation of Non-Hazardous Nature: Ensure the solution does not meet the criteria for hazardous waste.
-
Check Local Regulations: Verify that your local wastewater treatment authority permits the drain disposal of this type of chemical.[8][9]
-
pH Neutralization: Adjust the pH of the solution to a neutral range, typically between 5.5 and 10.5.[3][10]
-
Dilution: Flush the drain with copious amounts of water (at least 20 times the volume of the solution) before, during, and after disposal to ensure adequate dilution.[10]
-
Prohibited Disposals: Never dispose of solutions containing heavy metals, solvents, or other hazardous materials down the drain.[9][10]
Quantitative Disposal Guidelines
The following table summarizes key quantitative parameters for the disposal of non-hazardous laboratory chemicals. These are general guidelines and may be superseded by local regulations.
| Parameter | Guideline | Source(s) |
| pH Range for Drain Disposal | 5.5 - 10.5 | [3][10] |
| Maximum Quantity for Drain Disposal | A few hundred grams or milliliters per day | [3] |
| Empty Container Residue Limit (Non-Acute Hazardous Waste) | No more than 3% by weight of the container's total capacity | [11] |
| Satellite Accumulation Area (SAA) Limit (Hazardous Waste) | 55 gallons of hazardous waste or 1 quart of acutely toxic waste | [12] |
Experimental Protocols for Waste Management
Effective management of chemical waste begins with proactive measures during the experimental design phase.
-
Waste Minimization: Purchase only the necessary quantities of this compound to avoid generating excess surplus material.[1]
-
Substitution: Where possible, consider using less hazardous chemicals in your experimental protocols.[1]
-
Accurate Labeling: All containers, including waste containers, must be accurately and clearly labeled with their contents.[4][13]
-
Segregation of Waste Streams: Maintain separate, clearly marked waste containers for different classes of chemical waste (e.g., halogenated solvents, non-halogenated solvents, solid waste, aqueous waste).[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a solid research chemical such as this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. danielshealth.com [danielshealth.com]
- 3. acs.org [acs.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling ACT-1016-0707
Essential Safety and Handling Guide for ACT-1016-0707
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent and selective lysophosphatidic acid receptor subtype 1 (LPA1) antagonist. Adherence to these procedures is essential to ensure a safe laboratory environment.[1][2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Weight | 438.93 g/mol |
| Formula | C19H23ClN4O4S |
| Appearance | Solid |
| Purity | 98.28% |
| IC50 | 3.1 nM for hLPAR1 |
| Solubility | DMSO: 88 mg/mL (200.48 mM) |
| Storage (Powder) | -20°C |
| Storage (In solvent) | -80°C (use within 6 months), -20°C (use within 1 month) |
(Data sourced from Probechem Biochemicals, Selleck Chemicals, and MedchemExpress).[1][2][3]
Personal Protective Equipment (PPE)
A full complement of personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The following PPE should be worn at all times in the laboratory.
Recommended PPE Ensemble:
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. It is advisable to wear two pairs, with the outer pair covering the cuff of the lab coat.
-
Eye Protection : Safety glasses or chemical splash goggles must be worn to protect against accidental splashes.
-
Body Protection : A lab coat or chemical-resistant coveralls should be worn. Ensure it is fully buttoned.
-
Respiratory Protection : For operations that may generate dust or aerosols, a particulate mask (e.g., N95) or a respirator should be used.
Operational and Disposal Plans
Strict adherence to the following procedures for handling and disposal is crucial for maintaining a safe working environment.
Handling Workflow Diagram
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation :
-
Before handling, ensure you are wearing the appropriate personal protective equipment as detailed above.
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Prepare all necessary equipment and solvents (e.g., DMSO) in the fume hood.[2]
-
-
Weighing and Dissolving :
-
Storage :
Disposal Plan:
-
Chemical Waste : All solutions containing this compound and any unused solid material should be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated. These items must be disposed of in designated hazardous waste containers.
-
Decontamination : After handling is complete, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.
By following these guidelines, you can ensure the safe handling and disposal of this compound in your laboratory, contributing to a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
